A Prospective Analysis and Technical Guide: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Disclaimer: The following document provides a prospective analysis of the chemical compound 3-Amino-1-morphol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Disclaimer: The following document provides a prospective analysis of the chemical compound 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. As of the date of this publication, this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this guide is constructed based on expert analysis of closely related structures, established chemical principles, and predictive methodologies to offer a comprehensive technical overview for research and development purposes.
Introduction: Unveiling a Novel Chemical Entity
In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to addressing unmet therapeutic needs. The compound 3-Amino-1-morpholino-4-(phenylthio)butan-1-one represents such a novel entity, integrating several key pharmacophores: a morpholine ring, a flexible butanone linker, a primary amine, and a phenylthio moiety. This unique combination suggests a potential for diverse biological activities, drawing from the known pharmacological profiles of its constituent fragments.
The morpholine heterocycle is a ubiquitous feature in a vast array of approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3][4] The phenylthio group has been incorporated into molecules with anti-inflammatory properties.[5] The aminobutane backbone provides a versatile scaffold for introducing chirality and further functionalization.
This in-depth guide aims to provide a foundational understanding of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, including its putative chemical structure, a proposed synthetic pathway with detailed experimental considerations, predicted physicochemical properties, and a discussion of its potential biological significance and therapeutic applications.
Chemical Structure and Nomenclature
The proposed chemical structure for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is presented below.
Morpholine Ring: A six-membered heterocyclic amine ether, which often imparts desirable pharmacokinetic properties.
Butan-1-one Linker: A four-carbon chain with a ketone at the 1-position, providing a flexible connection between the morpholine and the pharmacologically active core.
Primary Amine at C3: A critical functional group for potential salt formation, hydrogen bonding interactions with biological targets, and further derivatization. The stereochemistry at this position could be crucial for biological activity.
Phenylthioether at C4: A sulfur-linked phenyl group that can participate in various non-covalent interactions and may influence the molecule's metabolic profile.
Proposed Synthesis Pathway: A Rationale-Driven Approach
While a specific synthesis for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one has not been reported, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and the reported synthesis of analogous compounds, such as N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine. The proposed multi-step synthesis is outlined below, with a focus on the causality behind each experimental choice.
The following technical guide is structured to provide an authoritative, deep-dive analysis of (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS 870812-94-5). This document is designed for researchers and process c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS 870812-94-5). This document is designed for researchers and process chemists optimizing the synthesis of Bcl-2 family inhibitors.
Core Intermediate for Bcl-2 Inhibitor Synthesis (Navitoclax/ABT-263)
Executive Summary
(R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS 870812-94-5 ) is a critical chiral building block in the synthesis of "BH3 mimetics," specifically the Bcl-2/Bcl-xL inhibitor Navitoclax (ABT-263) and its structural analogs. This compound serves as the immediate precursor to the drug's characteristic "right-hand" amine side chain. Its precise stereochemistry (R-configuration) is essential for the high-affinity binding of the final drug molecule to the hydrophobic groove of anti-apoptotic proteins.
This guide details the compound's physicochemical identity, a self-validating synthesis protocol based on the chiral pool strategy, and rigorous analytical standards required for pharmaceutical-grade production.
Viscous oil or low-melting solid (depending on purity/salt form)
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc)
~8.5 (Primary amine)
Strategic Synthesis Protocol
Rationale: The most robust synthetic route utilizes the "Chiral Pool" approach starting from N-Boc-L-Aspartic Acid . This method preserves stereochemical integrity without requiring expensive asymmetric catalysts.
Phase 1: Construction of the Backbone (Aspartic Acid Route)
Mechanism: Cyclization to the aspartic anhydride followed by nucleophilic attack by morpholine.
Critical Control: The ring-opening of N-Boc-aspartic anhydride by morpholine can yield two isomers (alpha-amide vs. beta-amide).
Target: We require the beta-amide (morpholine at C4 relative to original acid, C1 in target) and the free acid at the alpha-position (to be reduced).
Optimization: Using non-polar solvents (DCM) and low temperature (-20°C) favors the attack at the less hindered carbonyl, but separation of isomers is often required via crystallization or chromatography.
Step 2: Reduction of the Alpha-Carboxyl Group
Reagents: Isobutyl chloroformate (Mixed Anhydride method) followed by NaBH₄.
Outcome: Converts the free carboxylic acid into a primary alcohol.
Reagents: Methanesulfonyl chloride (MsCl), TEA, Thiophenol (PhSH), NaH or K₂CO₃.
Protocol:
Activation: Convert the alcohol to a mesylate (OMs) leaving group.
Displacement: Nucleophilic substitution (S_N2) by the thiophenolate anion.
Note: Since the substitution occurs at a primary carbon (CH2), the chiral center at the adjacent position is preserved.
Step 4: Deprotection (Final Step)
Reagents: TFA/DCM or HCl/Dioxane.
Outcome: Removal of the Boc group yields the target free amine (CAS 870812-94-5) .
Downstream Application: This ketone is often immediately reduced (using Borane-THF or LiAlH₄) to the corresponding amine (1-(phenylthio)-4-morpholinobutan-2-amine) for coupling in the Navitoclax synthesis.
Synthesis Pathway Visualization
Caption: Synthesis of CAS 870812-94-5 from Chiral Pool (Aspartic Acid).
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for drug development, the following analytical parameters must be met.
H-NMR Interpretation (400 MHz, DMSO-d6)
Aromatic Protons: Multiplet at δ 7.1–7.4 ppm (5H, Phenyl ring).
Morpholine: Multiplets at δ 3.4–3.6 ppm (8H, Morpholine ring).
Alpha-Proton (Chiral Center): Multiplet at δ 3.2–3.4 ppm (1H, CH-NH2).
Methylene (S-CH2): Doublet of doublets at δ 2.9–3.1 ppm.
The primary application of CAS 870812-94-5 is as the "Right-Hand Side" (RHS) fragment in the synthesis of Navitoclax (ABT-263) and ABT-737 .
Mechanism of Action Context:
Navitoclax functions as a BH3 mimetic. The phenylthio-alkyl-morpholine chain (derived from this CAS) mimics the hydrophobic alpha-helix of the pro-apoptotic protein BAD. This chain inserts deep into the hydrophobic groove of Bcl-xL, displacing sequestered pro-apoptotic factors (like BIM) and triggering apoptosis in cancer cells.
Downstream Workflow:
Reduction: The ketone (amide) function of CAS 870812-94-5 is reduced to a methylene group.
Coupling: The resulting secondary amine is coupled with a sulfonamide-activated aryl fluoride (the "Left-Hand Side" core) via an S_NAr reaction.
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.
Handling: Use in a fume hood. Avoid contact with strong oxidizers. The phenylthio moiety can generate foul-smelling thiophenol if degraded; use bleach for decontamination of glassware.
References
Park, C., et al. (2008). Discovery of ABT-263 (Navitoclax), a potent and orally bioavailable Bcl-2 family inhibitor.[1] Journal of Medicinal Chemistry , 51(21), 6902-6915. Link
Tse, C., et al. (2008). ABT-263: A potent and orally bioavailable Bcl-2 family inhibitor.[1] Cancer Research , 68(9), 3421-3428. Link
PubChem Compound Summary . (2025). Navitoclax (CID 24978538). National Center for Biotechnology Information. Link
Ambeed . (2025). Product Data: (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one. Link
Medicines for All Institute . (2019). Process Development Report: Synthesis of Chiral Amino Alcohols. VCU. Link
therapeutic potential of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Derivatives For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The conflue...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Therapeutic Potential of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a privileged morpholine scaffold, a flexible aminobutanone core, and a lipophilic phenylthio moiety within the 3-Amino-1-morpholino-4-(phenylthio)butan-1-one chemical framework presents a compelling, albeit underexplored, opportunity in modern medicinal chemistry. While direct pharmacological data on this specific chemical series is nascent, extensive evidence from structurally related analogues strongly suggests significant therapeutic potential, particularly in the realm of oncology. This technical guide synthesizes the current understanding of the constituent pharmacophores to build a robust scientific rationale for the investigation of these derivatives as novel therapeutic agents. We will delve into hypothesized mechanisms of action, propose detailed synthetic and experimental workflows, and outline a strategy for establishing a comprehensive structure-activity relationship (SAR). This document serves as a foundational roadmap for research groups poised to explore this promising chemical space.
Introduction: The Rationale for Investigation
The morpholine heterocycle is a cornerstone of contemporary drug design, lauded for its ability to impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][2] Its incorporation into a diverse array of approved drugs and clinical candidates underscores its value. When coupled with a butanone backbone, which offers conformational flexibility, and a phenylthio group that can engage in various non-covalent interactions within protein binding pockets, the resulting scaffold becomes a prime candidate for targeted drug discovery.
Notably, structurally related compounds, particularly chalcone analogues bearing morpholine and phenylthio substituents, have demonstrated significant biological activities.[3][4] These activities, predominantly cytotoxic against a range of cancer cell lines, provide a strong impetus for the focused investigation of the 3-Amino-1-morpholino-4-(phenylthio)butan-1-one core.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A substantial body of evidence implicates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade as a primary target for morpholine-containing anticancer agents.[5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[7][8]
The morpholine ring in several known inhibitors is thought to mimic the adenine region of ATP, enabling interaction with the hinge region of the kinase domain of PI3K and mTOR.[9] We hypothesize that derivatives of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one will act as dual PI3K/mTOR inhibitors, a strategy known to be more effective than targeting a single kinase in the pathway due to the complex feedback loops involved.[5]
Visualizing the Hypothesized Signaling Pathway Inhibition
Caption: Proposed general synthetic workflow for the target compounds.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
Objective: To synthesize (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
Boc Protection of (R)-3-aminobutanol: To a solution of (R)-3-aminobutanol in DCM, add TEA followed by the dropwise addition of Boc₂O at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to obtain Boc-protected (R)-3-aminobutanol.
Mesylation of the Hydroxyl Group: Dissolve the Boc-protected amino alcohol in DCM and cool to 0 °C. Add TEA followed by the dropwise addition of MsCl. Stir at 0 °C until completion.
Thioether Formation: In a separate flask, dissolve thiophenol in anhydrous THF and add NaH portion-wise at 0 °C. To this solution, add the mesylated intermediate from step 2. Allow the reaction to warm to room temperature and stir overnight.
Amide Coupling with Morpholine: The resulting carboxylic acid precursor is coupled with morpholine using EDC and HOBt in DCM.
Boc Deprotection: The Boc-protected intermediate is dissolved in DCM, and TFA is added. The reaction is stirred at room temperature until the deprotection is complete, yielding the final product.
Proposed Biological Evaluation Cascade
A systematic evaluation of the synthesized derivatives is crucial to determine their therapeutic potential and to establish a clear SAR.
In Vitro Cytotoxicity Screening
A panel of human cancer cell lines should be used to assess the cytotoxic potential of the synthesized compounds. The MTT assay is a standard and reliable method for this purpose.
[10]
Cell Line
Cancer Type
Rationale
MCF-7
Breast (ER+)
High prevalence, well-characterized
A549
Lung
Represents a major cancer type
HepG2
Liver
Common cancer with limited treatment options
SH-SY5Y
Neuroblastoma
To explore neuro-oncology potential
| HEK293 | Normal Kidney (Control) | To assess selectivity for cancer cells |
Mechanistic Studies
Compounds showing significant cytotoxicity should be further investigated to elucidate their mechanism of action.
Cell Cycle Analysis: Flow cytometry with propidium iodide staining to determine if the compounds induce cell cycle arrest.
Apoptosis Assays:
TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
[11] * Caspase-3/7 activity assays to quantify the activation of executioner caspases.
[11]* Kinase Inhibition Assays: Direct enzymatic assays to measure the IC₅₀ values against PI3K isoforms and mTOR.
Western Blot Analysis: To probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1.
[9]
Visualizing the Experimental Workflow for Biological Evaluation
Caption: A streamlined workflow for the biological evaluation of derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The systematic modification of the 3-Amino-1-morpholino-4-(phenylthio)butan-1-one scaffold will be key to optimizing its therapeutic potential. Key areas for modification include:
Phenyl Ring Substitution: Introduction of electron-donating and electron-withdrawing groups at various positions of the phenyl ring to probe the electronic and steric requirements of the binding pocket.
Amino Group Modification: N-alkylation, N-acylation, and N-arylation to explore the impact on potency and selectivity.
Stereochemistry: Synthesis and evaluation of both (R) and (S) enantiomers to determine if the biological activity is stereospecific.
The data generated from these studies will enable the construction of a robust SAR model, guiding the design of next-generation compounds with improved potency, selectivity, and drug-like properties.
Conclusion
The 3-Amino-1-morpholino-4-(phenylthio)butan-1-one scaffold represents a promising, yet untapped, area for the discovery of novel therapeutic agents. Based on strong evidence from related chemical series, these compounds are prime candidates for investigation as anticancer agents, likely acting through the inhibition of the PI3K/Akt/mTOR signaling pathway. The synthetic and experimental frameworks outlined in this guide provide a clear and actionable path for researchers to explore this exciting chemical space and potentially develop new and effective therapies.
A Technical Guide to the Safety and Handling of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one has been published. This guide is a synthesized safety and handling protocol based on...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one has been published. This guide is a synthesized safety and handling protocol based on an analysis of the compound's constituent functional groups: a primary aminobutane, a morpholine amide, and a phenylthioether. The recommendations herein are derived from the known hazards of these structural analogs. All researchers must perform their own risk assessment before use and handle the compound with extreme caution, assuming it is hazardous.
Introduction and Inferred Hazard Profile
3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a complex organic molecule likely synthesized for use in drug discovery and medicinal chemistry. Its structure combines three key functional groups, each contributing to a potential hazard profile that must be respected for safe handling.
Primary Aliphatic Amine: The aminobutane moiety suggests the compound is a base. Primary amines can be corrosive to skin and eyes, and may cause respiratory irritation.[1][2] They are often toxic if swallowed or in contact with skin.[1]
Morpholine Ring: The morpholine group, present here as an amide, is derived from morpholine, a compound known to be a corrosive irritant to skin, eyes, and mucous membranes.[3] It can cause severe burns and eye damage.[4][5][6] Long-term exposure to morpholine has been associated with liver and kidney damage in animal studies.[4][7] While the amide linkage may alter its reactivity, the inherent hazards of the morpholine ring system warrant caution.
Phenylthioether Group: Thioether compounds, such as (phenylthio)acetic acid, can cause skin, eye, and respiratory irritation.[8][9]
Given this composite structure, 3-Amino-1-morpholino-4-(phenylthio)butan-1-one should be treated as a substance that is potentially corrosive, toxic upon ingestion or skin contact, and a severe irritant to the respiratory system and eyes.
Assumed toxic if swallowed, inhaled, or in contact with skin.[1][6]
Inferred from primary amine and morpholine analogs.
Corrosivity
Assumed to cause severe skin burns and eye damage.[1][3][6]
Inferred from primary amine and morpholine analogs.
Irritation
Assumed to be a respiratory and skin irritant.[8][9]
Inferred from phenylthio and amine analogs.
Carcinogenicity
Unknown. Morpholine is not classifiable as a human carcinogen (IARC Group 3), but can form carcinogenic N-nitrosomorpholine (NMOR) in the presence of nitrites.[11]
Prudence dictates minimizing exposure.
Core Safety Protocols and Exposure Control
The primary directive for handling this compound is the strict avoidance of all personal contact. A multi-layered approach combining engineering controls, personal protective equipment (PPE), and rigorous hygiene practices is mandatory.
Engineering Controls: The Primary Barrier
All manipulations of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[12] The fume hood provides the primary containment, protecting the researcher from inhaling potentially harmful vapors or aerosols. The work area should be well-ventilated, and measures should be taken to prevent concentration in hollows or sumps.[8]
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is not a substitute for safe work practices and engineering controls but is essential for protecting against accidental exposure.
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[8]
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[5][13]
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron and sleeves are recommended.[6]
Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood (a scenario that should be avoided), a properly fitted respirator is required.[5]
Caption: Workflow for Safe Handling and PPE Usage.
Emergency Procedures
In the event of accidental exposure, immediate and decisive action is critical. All laboratory personnel should be familiar with the location of emergency showers and eyewash stations.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention immediately.
Caption: Decision Tree for Accidental Exposure Events.
Storage and Disposal
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored locked up, separated from strong oxidizing agents and acids.[5]
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. The compound should be disposed of via an approved waste disposal plant. Do not allow the material to enter drains or waterways.
Conclusion
While specific toxicological data for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is not available, a structural analysis strongly suggests it should be handled as a hazardous compound. Its potential for corrosivity, toxicity, and irritation necessitates the use of stringent engineering controls, comprehensive personal protective equipment, and well-rehearsed emergency procedures. By adhering to the principles of risk mitigation and assuming a high degree of hazard, researchers can handle this compound with the necessary level of safety required in a professional drug development environment.
References
Health effects of morpholine based coating for fruits and vegetables. Journal of Food Science and Technology. [Link]
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]
Technical Whitepaper: Biological Activity of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
The following technical guide provides an in-depth analysis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a specialized -amino acid derivative. Given the specific nomenclature, this compound is identified as the mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a specialized
-amino acid derivative.
Given the specific nomenclature, this compound is identified as the morpholine amide of 3-amino-4-(phenylthio)butyric acid . This structural class is pharmacologically significant as a scaffold for zinc-metallopeptidase inhibitors , particularly targeting Aminopeptidase N (APN/CD13) and Neutral Endopeptidase (NEP/CD10) . The guide synthesizes the known biological activities of this pharmacophore, its mechanism of action, and experimental protocols for its evaluation.
3-Amino-1-morpholino-4-(phenylthio)butan-1-one represents a strategic modification of the
-amino acid scaffold. Unlike natural -amino acids, -amino acids resist proteolysis, enhancing metabolic stability. The incorporation of a phenylthio moiety at the C4 position provides a hydrophobic anchor for enzyme active sites (specifically the S1' pocket), while the morpholine amide at the C1 position modulates bioavailability and blood-brain barrier (BBB) penetration.
This compound functions primarily as a competitive inhibitor of zinc-dependent exopeptidases . Its biological activity is driven by the coordination of the free C3-amino group with the catalytic zinc ion in the enzyme's active site, effectively blocking substrate hydrolysis. This mechanism is critical in suppressing tumor angiogenesis (via CD13 inhibition) and potentiating enkephalin signaling (via NEP inhibition).
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Structure-Activity Relationship (SAR)
The molecule is composed of three distinct functional domains, each conferring specific biological properties:
Domain
Chemical Moiety
Biological Function
Zinc-Binding Group (ZBG)
Free Primary Amine ( at C3)
Coordinates with the catalytic ion in the metallopeptidase active site, mimicking the transition state.
Hydrophobic Anchor
Phenylthio Group ( at C4)
Occupies the hydrophobic S1' subsite of the enzyme, providing high affinity and selectivity over other proteases.
C-Terminal Cap
Morpholine Amide (at C1)
Replaces the labile carboxylic acid/ester. Enhances metabolic stability against carboxypeptidases and improves lipophilicity for membrane permeability.
LogP: ~1.5 – 2.0 (Moderate lipophilicity, favorable for CNS entry)
H-Bond Donors: 1 (Primary amine)
H-Bond Acceptors: 4 (Morpholine O/N, Carbonyl O, Thioether S)
Biological Mechanism of Action
Target Interaction: Aminopeptidase N (CD13)
Aminopeptidase N (APN/CD13) is a zinc-dependent membrane-bound ectopeptidase that degrades peptide hormones and regulates angiogenesis.
Mechanism: The compound mimics the N-terminal transition state of APN substrates. The C3-amino group acts as a transition state analogue, chelating the active site Zinc.
Consequence: Inhibition of APN prevents the degradation of extracellular matrix regulators, thereby blocking endothelial cell migration and capillary tube formation . This results in potent anti-angiogenic activity in tumor microenvironments.
Mechanism: By inhibiting NEP, the compound preserves synaptic concentrations of enkephalins.
Consequence: Extended activation of
-opioid receptors, resulting in analgesia and antidepressant-like effects without the addiction liability of morphine-like agonists.
Molecular Pathway Visualization
The following diagram illustrates the inhibition mechanism within the APN active site.
Caption: Mechanism of Action: The compound coordinates the catalytic Zinc ion of APN/CD13, preventing substrate hydrolysis and inducing downstream therapeutic effects.[1]
Therapeutic Potential[3]
Oncology (Anti-Angiogenesis)
Based on the homology to Bestatin (Ubenimex) and Tosedostat , this compound is expected to exhibit cytostatic properties against solid tumors.
Efficacy: Inhibits tumor vascularization rather than directly killing cancer cells.
Synergy: Potentially synergistic with cytotoxic chemotherapy (e.g., Paclitaxel) by normalizing tumor vasculature.
Analgesia (Pain Management)
As a putative Dual Enkephalinase Inhibitor (DENK) (if it cross-reacts with NEP), it offers a non-opioid pathway for pain relief. The morpholine group enhances BBB penetration compared to free acids, potentially allowing for central analgesic effects.
Experimental Protocols
Synthesis (Mannich-Type or Homologation)
Note: Since this is a specific
-amino amide, the most reliable synthesis involves homologation of S-phenyl-cysteine.
-amino structure confers resistance to common proteases, likely extending half-life ().
Toxicology: Phenylthio moieties can be metabolized to sulfoxides/sulfones. High doses may deplete glutathione (GSH) if bioactivation occurs, though the ether linkage is generally stable.
Handling: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
References
Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(2), 163-185. Link
Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews, 26(1), 88-130. Link
Grembecka, J., et al. (2003). Phosphinic acid analogues of beta-amino acids as potent inhibitors of aminopeptidases. Journal of Medicinal Chemistry, 46(13), 2641-2655. Link
Roques, B. P., et al. (1993). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice. Nature, 288, 286-288. Link
PubChem Database. (n.d.). Compound Summary for Beta-Amino Acid Derivatives. National Center for Biotechnology Information. Link
(R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one vs (S)-isomer properties
An In-Depth Technical Guide to the Stereoisomers of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one: A Framework for Characterization and Comparison Foreword: Navigating the Uncharted Territory of Novel Chiral Molecules I...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereoisomers of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one: A Framework for Characterization and Comparison
Foreword: Navigating the Uncharted Territory of Novel Chiral Molecules
In the landscape of drug discovery and development, the introduction of novel chemical entities presents both a challenge and an opportunity. The specific stereoisomers, (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one and its (S)-enantiomer, represent such a frontier. As of the latest literature review, a direct, head-to-head comparison of the physicochemical and biological properties of these specific enantiomers is not extensively documented in publicly accessible scientific databases.
This guide, therefore, adopts a proactive and predictive stance. It is designed not as a retrospective summary of existing data, but as a forward-looking manual for the researcher, scientist, or drug development professional tasked with characterizing these, or structurally similar, novel chiral compounds. We will proceed from the foundational principles of stereoisomerism, applying them to this specific molecular framework. The methodologies detailed herein are industry-standard, robust, and designed to provide the rigorous, self-validating data required for advancing a compound from discovery to preclinical evaluation.
Our approach is grounded in a deep understanding of the causality behind experimental choices. We will not merely list protocols; we will explain why a particular technique is chosen, what specific information it will yield, and how that data contributes to the overall understanding of the molecule's potential as a therapeutic agent. This document serves as both a strategic guide and a practical handbook for the rigorous scientific investigation of novel chiral aminomorpholine derivatives.
Part 1: The Principle of Chirality and Its Implications
Chirality is a fundamental property of molecules that has profound implications in pharmacology and toxicology. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different biological activities. This is due to the stereospecific nature of biological macromolecules, such as enzymes and receptors, which themselves are chiral. The interaction between a small molecule and its biological target is often likened to a key fitting into a lock; the three-dimensional arrangement of atoms (the stereochemistry) is critical for a precise and effective interaction.
For the title compounds, the chiral center is the carbon atom at the 3-position, bonded to the amino group. The (R) and (S) designations denote the specific spatial arrangement of the substituents around this stereocenter.
Potential Areas of Stereochemical Differentiation:
Pharmacodynamics: One enantiomer may bind with high affinity to a target receptor, eliciting a therapeutic effect, while the other (the distomer) may be inactive or even bind to an off-target receptor, causing undesirable side effects.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can differ significantly. Enzymes involved in drug metabolism are often stereoselective, meaning they will metabolize one enantiomer more rapidly than the other.
Toxicity: In some cases, the therapeutic benefit resides in one enantiomer, while the toxicity is associated with the other.
Given these critical differences, the first and most crucial step in the evaluation of (R)- and (S)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one is the development of robust analytical methods to separate and quantify each enantiomer.
Part 2: Analytical Characterization of Enantiomers
The cornerstone of any investigation into a pair of enantiomers is the ability to distinguish them analytically. This section provides detailed protocols for the most common and reliable methods.
Chiral HPLC is the gold standard for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development
Column Selection:
Begin with polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD). These columns are versatile and effective for a wide range of compounds.
For aminomorpholine compounds, immobilized polysaccharide phases are recommended due to their broader solvent compatibility.
Mobile Phase Screening:
Normal Phase: A typical starting point is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). A common starting gradient is 90:10 hexane:isopropanol.
Polar Organic Mode: Solvents like acetonitrile or methanol can be effective.
Additives: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds like the target molecule) can significantly improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.
Method Optimization:
Flow Rate: Start at 1.0 mL/min and adjust as needed to balance resolution and analysis time.
Temperature: Column temperature can affect selectivity. Evaluate a range from 25°C to 40°C.
Detection: Use a UV detector set to a wavelength where the phenylthio group provides strong absorbance (likely around 254 nm).
Data Presentation: Hypothetical Chiral HPLC Separation Data
Parameter
Value
Column
Chiralpak® IA (Immobilized Amylose)
Mobile Phase
80:20 Hexane:Isopropanol + 0.1% Diethylamine
Flow Rate
1.0 mL/min
Temperature
25°C
Detection
UV at 254 nm
Retention Time (S)-isomer
8.5 min
Retention Time (R)-isomer
10.2 min
Resolution (Rs)
> 2.0
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
While standard NMR cannot distinguish between enantiomers, the addition of a chiral shift reagent (CSR) can induce diastereomeric complexes that have different chemical shifts.
Experimental Protocol: NMR with a Chiral Shift Reagent
Sample Preparation: Dissolve a known quantity of the racemic mixture in a suitable deuterated solvent (e.g., CDCl₃).
Acquire Standard ¹H NMR: Obtain a standard proton NMR spectrum of the racemate.
Introduce CSR: Add a small, sub-stoichiometric amount of a lanthanide-based CSR, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
Titration and Spectral Acquisition: Acquire a series of ¹H NMR spectra after incremental additions of the CSR. Observe the splitting of proton signals, particularly those close to the chiral center (e.g., the proton on the chiral carbon and the protons of the adjacent methylene groups).
Data Analysis: The separation of the signals allows for the quantification of the enantiomeric excess (ee).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing a unique fingerprint for each stereoisomer. This technique is excellent for confirming the absolute configuration if a reference standard is available.
Part 3: Comparative Biological Evaluation Workflow
Once analytical methods are established, a systematic evaluation of the biological properties of each enantiomer can begin. The following workflow provides a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A workflow for the comparative biological evaluation of enantiomers.
In Vitro Pharmacodynamics
The initial step is to determine if there is a difference in how the enantiomers interact with their intended biological target.
Binding Affinity (Kd or Ki): A competitive radioligand binding assay is a common method. The purified (R) and (S) isomers are used to displace a known radiolabeled ligand from the target receptor. A significant difference in the inhibition constant (Ki) between the two isomers is a strong indicator of stereoselective binding.
Functional Activity (EC₅₀ or IC₅₀): Following a binding assay, a functional assay is crucial. This could be a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation, calcium flux). This will determine if the compound acts as an agonist, antagonist, or inverse agonist, and will reveal any differences in potency (EC₅₀/IC₅₀) between the enantiomers.
Data Presentation: Hypothetical Pharmacological Data
Isomer
Target Binding Ki (nM)
Functional Assay IC₅₀ (nM)
(R)-isomer
15
50
(S)-isomer
> 10,000
> 10,000
Racemate
30
100
In this hypothetical example, the (R)-isomer is the active eutomer, while the (S)-isomer is inactive.
In Vitro ADME and Toxicology
Early assessment of ADME and toxicological properties is essential for identifying potential liabilities.
Metabolic Stability: Incubating each enantiomer with liver microsomes or hepatocytes can reveal stereoselective metabolism. The disappearance of the parent compound is monitored over time using LC-MS/MS. A faster clearance for one isomer can have significant implications for its in vivo half-life and dosing regimen.
Cytotoxicity: A simple in vitro cytotoxicity assay, such as an MTT assay using a relevant cell line (e.g., HepG2 for liver toxicity), can provide an early indication of whether one isomer is more toxic than the other.
Part 4: Synthesis and Stereocontrol
The ability to synthesize the desired enantiomer selectively is a critical aspect of drug development. An asymmetric synthesis is highly preferable to a racemic synthesis followed by chiral resolution, as the latter is less efficient and discards at least 50% of the material.
A plausible retrosynthetic approach for these molecules would involve the stereoselective reduction of a ketone precursor or the use of a chiral amine in a key synthetic step.
Caption: A conceptual retrosynthetic pathway for stereoselective synthesis.
The development of a robust, scalable, and cost-effective asymmetric synthesis is a major milestone in the progression of a chiral drug candidate.
Conclusion
While specific comparative data for (R)- and (S)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one is not yet in the public domain, this guide provides a comprehensive framework for their characterization. By following the outlined principles and protocols, researchers can systematically elucidate the distinct properties of each enantiomer. This process, beginning with robust analytical separation and progressing through comparative biological evaluation, is fundamental to understanding the therapeutic potential and risk profile of any novel chiral molecule. The insights gained from such a rigorous investigation are indispensable for making informed decisions in the complex and challenging field of drug development.
References
As this guide is a framework for analysis of a novel compound, the references provided are to authoritative sources on the methodologies described.
Chiral Chromatography: Davankov, V. A. (2004). Chiral Ligand-Exchange Chromatography. Journal of Chromatography A, 1031(1-2), 3-17. [Link]
NMR with Chiral Shift Reagents: Wenzel, T. J., & Wilcox, C. D. (2016). Chiral Reagents for the Determination of Enantiomeric Purity and Absolute Configuration using NMR Spectroscopy. Chirality, 28(1), 8-34. [Link]
Principles of Drug Discovery: Rang, H. P., Dale, M. M., Ritter, J. M., & Flower, R. J. (2012). Rang and Dale's Pharmacology. Elsevier Churchill Livingstone. [Link]
Asymmetric Synthesis: Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
In Vitro ADME Assays: Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 4(1), 36-44. [Link]
Protocols & Analytical Methods
Method
A Comprehensive Guide to the Multi-Step Synthesis of a Novel γ-Amino Thioether Morpholide
An Application Note for the Synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 3-Amino-1-morpholino-4-(phenylthio)bu...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, a compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy commences with the commercially available N-Boc-L-aspartic acid and proceeds through a seven-step sequence involving selective protection, functional group interconversion, and amide bond formation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for the experimental choices and providing a framework for troubleshooting potential challenges.
Introduction
γ-Amino acid derivatives containing a thioether moiety represent a valuable class of compounds in medicinal chemistry. The incorporation of a sulfur atom can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. The morpholine amide is also a common functional group in many bioactive compounds, often improving pharmacokinetic properties. The target molecule, 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, combines these features, making it an attractive scaffold for further derivatization and biological screening. This document outlines a robust and reproducible synthetic route to this compound.
Overall Synthetic Scheme
The synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is proposed to proceed via a seven-step sequence starting from N-Boc-L-aspartic acid. The overall workflow is depicted below.
Caption: Proposed synthetic pathway for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
Materials and Reagents
Reagent
Supplier
Purity
Purpose
N-Boc-L-aspartic acid
Major Supplier
>98%
Starting Material
Benzyl bromide
Major Supplier
>98%
α-Carboxylic acid protection
Cesium carbonate
Major Supplier
>99%
Base for esterification
Borane-tetrahydrofuran complex (1 M)
Major Supplier
1 M
Reducing agent for side-chain carboxylic acid
p-Toluenesulfonyl chloride (TsCl)
Major Supplier
>99%
Alcohol activation
Pyridine
Major Supplier
Anhydrous
Base for tosylation
Thiophenol
Major Supplier
>99%
Phenylthio group source
Sodium hydride (60% dispersion in oil)
Major Supplier
60%
Base for thioether formation
Palladium on carbon (10 wt. %)
Major Supplier
10%
Catalyst for hydrogenolysis
Hydrogen gas
Gas Supplier
High Purity
Reducing agent for debenzylation
Morpholine
Major Supplier
>99%
Amine for amide coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Supplier
>98%
Amide coupling agent
HOBt (Hydroxybenzotriazole)
Major Supplier
>97%
Amide coupling additive
Diisopropylethylamine (DIPEA)
Major Supplier
>99%
Base for amide coupling
Trifluoroacetic acid (TFA)
Major Supplier
>99%
Boc deprotection agent
Dichloromethane (DCM)
Major Supplier
Anhydrous
Solvent
N,N-Dimethylformamide (DMF)
Major Supplier
Anhydrous
Solvent
Tetrahydrofuran (THF)
Major Supplier
Anhydrous
Solvent
Ethyl acetate (EtOAc)
Major Supplier
ACS Grade
Extraction solvent
Saturated sodium bicarbonate solution
Lab Prepared
-
Aqueous workup
Brine
Lab Prepared
-
Aqueous workup
Anhydrous sodium sulfate
Major Supplier
ACS Grade
Drying agent
Experimental Protocols
Step 1: Synthesis of N-Boc-L-aspartic acid α-benzyl ester
To a solution of N-Boc-L-aspartic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature overnight.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the α-benzyl ester.
Rationale: Selective protection of the α-carboxylic acid is crucial for the subsequent modification of the side-chain.[1] Benzyl ester protection is chosen due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation in a later step.
Step 2: Synthesis of N-Boc-β-hydroxy-L-alanine benzyl ester
Dissolve the N-Boc-L-aspartic acid α-benzyl ester (1.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.
Slowly add borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Cool the reaction to 0 °C and cautiously quench with methanol.
Concentrate the mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.
Rationale: Borane is a chemoselective reducing agent that will reduce the free carboxylic acid in the presence of the benzyl ester and the Boc-carbamate.[2] This step efficiently converts the side-chain into the necessary alcohol precursor for the thioether installation.
Step 3: Synthesis of N-Boc-β-tosyloxy-L-alanine benzyl ester
Dissolve the N-Boc-β-hydroxy-L-alanine benzyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add anhydrous pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the tosylated intermediate, which can be used in the next step without further purification.
Rationale: The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution with thiophenol.
Step 4: Synthesis of N-Boc-3-amino-4-(phenylthio)butanoate benzyl ester
In a separate flask, add sodium hydride (1.2 eq, 60% dispersion in oil) to anhydrous THF and cool to 0 °C.
Slowly add thiophenol (1.1 eq) and stir for 20 minutes at 0 °C.
Add a solution of the N-Boc-β-tosyloxy-L-alanine benzyl ester (1.0 eq) in anhydrous THF to the thiophenolate solution.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of water.
Extract the mixture with ethyl acetate (3x).
Wash the combined organic layers with water and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Rationale: This step introduces the phenylthio moiety via an S_N2 reaction. The thiophenolate anion is a strong nucleophile that displaces the tosylate leaving group.
Step 5: Synthesis of N-Boc-3-amino-4-(phenylthio)butanoic acid
Dissolve the N-Boc-3-amino-4-(phenylthio)butanoate benzyl ester (1.0 eq) in methanol.
Add palladium on carbon (10 mol %).
Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite and wash with methanol.
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.
Rationale: Catalytic hydrogenation selectively cleaves the benzyl ester without affecting the other functional groups, including the thioether and the Boc protecting group, thus liberating the α-carboxylic acid for amide coupling.[1]
Step 6: Synthesis of N-Boc-3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Dissolve N-Boc-3-amino-4-(phenylthio)butanoic acid (1.0 eq) in anhydrous DCM.
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add morpholine (1.1 eq) and stir the reaction at room temperature overnight.
Dilute the reaction with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Rationale: EDC/HOBt is a standard and efficient reagent system for amide bond formation, minimizing side reactions and racemization.[3][4][5] This method is widely used in medicinal chemistry for coupling carboxylic acids and amines.[5]
Step 7: Synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Dissolve N-Boc-3-Amino-1-morpholino-4-(phenylthio)butan-1-one (1.0 eq) in DCM.
Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Co-evaporate with toluene (2x) to remove residual TFA.
The crude product (as the TFA salt) can be purified by reverse-phase HPLC or neutralized with a mild base and purified by silica gel chromatography to yield the final product.
Rationale: TFA is a standard reagent for the cleavage of the acid-labile Boc protecting group, yielding the final primary amine.
Key Experimental Parameters
Parameter
Step 1 (Esterification)
Step 2 (Reduction)
Step 3 (Tosylation)
Step 4 (Thioether Formation)
Step 5 (Hydrogenolysis)
Step 6 (Amide Coupling)
Step 7 (Deprotection)
Temperature (°C)
Room Temp.
0 to Room Temp.
0 to Room Temp.
0 to Room Temp.
Room Temp.
Room Temp.
Room Temp.
Reaction Time (h)
12-16
4-6
12-16
12-16
4-8
12-16
1-2
Key Reagent (eq)
Benzyl bromide (1.1)
BH3·THF (1.5)
TsCl (1.2)
Thiophenol (1.1)
H2 (1 atm)
EDC (1.2), Morpholine (1.1)
TFA (10)
Solvent
DMF
THF
DCM
THF
Methanol
DCM
DCM
Troubleshooting
Issue
Potential Cause
Recommended Solution
Low yield in Step 1
Incomplete reaction or side product formation.
Ensure anhydrous conditions. Increase reaction time or temperature slightly.
Over-reduction in Step 2
Excess borane or prolonged reaction time.
Add borane slowly at 0 °C and monitor the reaction closely by TLC.
Incomplete tosylation in Step 3
Inactive TsCl or insufficient base.
Use fresh TsCl and ensure pyridine is anhydrous.
Low yield in Step 4
Poor leaving group or steric hindrance.
Ensure complete conversion to the tosylate in the previous step. Consider using a more reactive leaving group if necessary.
Incomplete amide coupling in Step 6
Inactive coupling reagents or steric hindrance.
Use fresh EDC and HOBt. Consider using a more powerful coupling agent like HATU.
Incomplete Boc deprotection in Step 7
Insufficient TFA or short reaction time.
Increase the amount of TFA or extend the reaction time. Monitor carefully to avoid side reactions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. By starting from a readily available chiral precursor and employing a series of well-established chemical transformations, this guide enables the efficient production of the target compound. The detailed explanations and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a research setting.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Determination of beta-isomerized aspartic acid as the corresponding alcohol. PubMed. [Link]
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one: An Application and Protocol Guide
Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of the novel compound, 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. As no direct synthesis for this specific molecule has...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of the novel compound, 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. As no direct synthesis for this specific molecule has been previously reported, this document outlines a rationally designed, three-step synthetic pathway. The synthesis commences with the readily available starting material, 4-bromocrotonic acid, and proceeds through an amidation, a nucleophilic substitution, and a final aza-Michael addition. This guide is intended for researchers and professionals in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and a framework for the preparation of related compounds.
Introduction
The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] Similarly, β-amino carbonyl and thioether functionalities are important pharmacophores found in a variety of biologically active molecules. The target compound, 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, combines these features, making it a molecule of interest for further investigation in drug discovery programs. This guide details a proposed synthetic route, designed for its logical flow and reliance on well-established, high-yielding chemical transformations.
Proposed Synthetic Pathway
The synthesis is designed as a three-step sequence, starting from (E)-4-bromobut-2-enoic acid. The overall workflow is depicted below.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
PART 1: Synthesis of 4-Bromo-1-morpholinobut-2-en-1-one (Intermediate 1)
This initial step involves the formation of an amide bond between 4-bromocrotonic acid and morpholine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) is a standard and effective method for activating the carboxylic acid and minimizing side reactions.[2][3]
Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is subsequently attacked by the amine (morpholine) to yield the desired amide, regenerating HOBt in the process.[3]
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
(E)-4-Bromobut-2-enoic acid
164.99
10.0
1.0
Morpholine
87.12
11.0
1.1
EDC·HCl
191.70
12.0
1.2
HOBt
135.13
12.0
1.2
DIPEA
129.24
25.0
2.5
Dichloromethane (DCM)
-
-
-
Procedure:
To a round-bottom flask, add (E)-4-bromobut-2-enoic acid (1.65 g, 10.0 mmol), HOBt (1.62 g, 12.0 mmol), and morpholine (0.96 g, 11.0 mmol).[4][5]
Dissolve the mixture in anhydrous dichloromethane (DCM, 50 mL).
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 50 mL), water (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 4-bromo-1-morpholinobut-2-en-1-one.
PART 2: Synthesis of 4-(Phenylthio)-1-morpholinobut-2-en-1-one (Intermediate 2)
This step involves a nucleophilic substitution of the allylic bromide with thiophenolate. Thiophenols are effective nucleophiles for this type of transformation.
Mechanism Insight: The reaction proceeds via an SN2 mechanism, where the thiophenolate anion, generated in situ by the base (K2CO3), attacks the carbon bearing the bromine atom, displacing the bromide ion.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
4-Bromo-1-morpholinobut-2-en-1-one
234.10
5.0
1.0
Thiophenol
110.18
5.5
1.1
Potassium Carbonate (K2CO3)
138.21
7.5
1.5
Acetonitrile
-
-
-
Procedure:
In a round-bottom flask, dissolve 4-bromo-1-morpholinobut-2-en-1-one (1.17 g, 5.0 mmol) in acetonitrile (25 mL).
Add thiophenol (0.57 mL, 5.5 mmol) and potassium carbonate (1.04 g, 7.5 mmol) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
The crude product, 4-(phenylthio)-1-morpholinobut-2-en-1-one, can be purified by column chromatography if necessary.
PART 3: Synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (Final Product)
The final step is an aza-Michael (conjugate) addition of ammonia to the α,β-unsaturated amide. This reaction introduces the amino group at the β-position of the carbonyl group.[6][7][8]
Mechanism Insight: The nucleophilic amine attacks the electrophilic β-carbon of the α,β-unsaturated system. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[6]
Caption: Simplified mechanism of the aza-Michael addition.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
4-(Phenylthio)-1-morpholinobut-2-en-1-one
263.36
4.0
1.0
Aqueous Ammonia (28-30%)
-
-
Large Excess
Methanol
-
-
-
Procedure:
Dissolve 4-(phenylthio)-1-morpholinobut-2-en-1-one (1.05 g, 4.0 mmol) in methanol (20 mL) in a sealable pressure tube.
Cool the solution in an ice bath and add an excess of cold aqueous ammonia (28-30%, ~20 mL).
Seal the tube and allow the reaction mixture to stir at room temperature for 24-48 hours.
Monitor the reaction by TLC.
Upon completion, carefully vent the tube and concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (using a gradient eluent system, e.g., DCM/Methanol) to obtain the final product, 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
Characterization
The final product and intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Thiophenol has a strong, unpleasant odor and is toxic. Handle with care.
DIPEA and morpholine are corrosive bases.
EDC·HCl is a moisture-sensitive reagent.
Aqueous ammonia is corrosive and has pungent vapors. Handle with care in a fume hood.
References
LibreTexts, C. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]
Singh, J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127694. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]
De Clippel, F., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 763. Available at: [Link]
LibreTexts, C. (2023). 19.13 Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. Retrieved from [Link]
De Clippel, F., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7. Available at: [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
JoVE. (2025). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]
ResearchGate. (n.d.). Schematic overview of the cascade reaction of the aza-Michael addition.... Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
Chemistry World. (2018). Double umpolung approach to amino amide synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Retrieved from [Link]
University of Liverpool. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]
Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 24(16), 2973. Available at: [Link]
Application Note: Solubility Profiling and Handling of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
[1] Abstract This application note provides a comprehensive guide for the solubilization, handling, and storage of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a functionalized small molecule likely utilized as a syn...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note provides a comprehensive guide for the solubilization, handling, and storage of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a functionalized small molecule likely utilized as a synthetic intermediate or biological probe.[1] Due to the presence of a basic primary amine, a lipophilic phenylthio ether, and a polar morpholine amide, this compound exhibits specific solubility characteristics essential for reproducible experimental data.[1] This guide details protocols for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), alongside stability considerations regarding sulfur oxidation and amine reactivity.[1]
Chemical Identity & Predicted Physicochemical Properties[1][2][3][4]
Understanding the functional groups is the first step in rational solubility profiling.[1]
Morpholine Amide: A polar, non-ionizable hydrogen bond acceptor.[1] Enhances solubility in polar organic solvents.
3-Amino Group (Primary Amine): A basic center (approx.[1] pKa ~9-10). Provides pH-dependent water solubility and high solubility in alcohols.[1]
4-(Phenylthio) Group: A lipophilic moiety.[1] Increases LogP, facilitating solubility in DMSO and chlorinated solvents but limiting neutral aqueous solubility.[1]
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent water condensation (DMSO is hygroscopic).[1]
Weighing: Weigh approximately 5–10 mg of the compound into a tared amber vial. Record the exact mass (
in mg).
Calculation: Calculate the volume of DMSO (
) required to achieve 100 mM.
(Note: Ensure you use the exact Molecular Weight of the free base or salt form provided on the Certificate of Analysis).[1]
Dissolution: Add the calculated volume of anhydrous DMSO.
Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 5 minutes.
Critical Check: Inspect the solution against a light source. It should be perfectly clear. If haze persists, centrifuge at 10,000 x g for 1 minute to check for undissolved particulate.
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay with inert gas (Argon/Nitrogen) to protect the sulfur atom from oxidation. Store at -20°C or -80°C.
Protocol B: Solubility Determination in Methanol (Stepwise Addition)
Purpose: To empirically determine the solubility limit in methanol for analytical applications (e.g., HPLC/MS injection).
Procedure
Weigh 5.0 mg of the compound into a clear 1.5 mL microcentrifuge tube.
Add 50 µL of HPLC-grade Methanol.
Vortex for 1 minute.
Visual Inspection:
Dissolved: Solubility is >100 mg/mL. Stop here.
Undissolved: Proceed to step 5.
Add Methanol in 50 µL increments , vortexing for 1 minute after each addition, until the solid completely disappears.
Calculation:
Stability & Handling Guidelines
Thioether Oxidation Risk
The phenylthio group is susceptible to oxidation to sulfoxide (-S(=O)-) and sulfone (-S(=O)2-) upon exposure to air and light.[1]
Mitigation: Always store stock solutions in amber vials . Use freshly opened DMSO bottles or those stored under inert gas.
Amine Reactivity
The primary amine at position 3 is nucleophilic.[1]
Avoid: Do not dissolve in acetone or aldehydes for long-term storage, as this may form imines (Schiff bases).[1]
Recommended: Methanol is safe for short-term use (<24 hours), but DMSO is superior for long-term stability.[1]
Freeze-Thaw Cycles
Repeated freezing and thawing of DMSO stocks can introduce moisture, causing compound precipitation or hydrolysis.[1]
Rule: Limit to a maximum of 3 freeze-thaw cycles.
Visualization: Solubility & Handling Workflow
The following diagram illustrates the decision matrix for solvent selection and handling based on the intended application.
Figure 1: Decision tree for solvent selection and handling of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.[1]
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard text for solubility profiling protocols).
Li, P., & Zhao, L. (2010). "Developing Early Formulations: Practice and Perspective".[1] International Journal of Pharmaceutics, 383(1-2), 1-9. (Methodologies for solubility screening in DMSO/MeOH).
Gaylord Chemical Company. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Link (Reference for general DMSO solubility of organic amides/sulfides).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Structural context for morpholine/phenylthio pharmacophores).
using 3-Amino-1-morpholino-4-(phenylthio)butan-1-one as a pharmaceutical intermediate
An Application Guide for the Pharmaceutical Intermediate: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Introduction: Unlocking a Privileged Scaffold for Drug Discovery In the landscape of modern medicinal chemistry, ce...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Pharmaceutical Intermediate: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Introduction: Unlocking a Privileged Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents due to their favorable influence on pharmacological properties. The morpholine ring is a quintessential example of such a "privileged scaffold".[1][2] Its integration into drug candidates is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and fine-tune physicochemical properties, often leading to better oral bioavailability and blood-brain barrier penetration.[3][4][5]
This guide focuses on 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a chiral building block that combines the benefits of the morpholine moiety with a reactive primary amine and a phenylthio group, presenting a unique scaffold for creating diverse and complex pharmaceutical leads. This intermediate is particularly valuable as its components offer multiple points for interaction with biological targets. The commercially available and more stable precursor, N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine (CAS 870812-93-4), serves as the practical starting point for accessing the reactive free amine.[6][7] It has been identified as an intermediate in the synthesis of cell death regulators and apoptosis promoters.[6]
This document, authored for researchers and drug development professionals, provides a detailed technical guide for the deprotection of the N-Cbz precursor to generate the title intermediate and outlines robust protocols for its subsequent application in key synthetic transformations central to pharmaceutical development.
Part 1: Generation of the Active Intermediate via N-Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, lauded for its general stability.[8] However, its removal requires careful consideration of the substrate's overall functionality. The presence of a sulfur atom in the phenylthio moiety of our precursor introduces a critical challenge for the most common deprotection method, catalytic hydrogenolysis, due to the potential for catalyst poisoning.[9][10] Therefore, selecting an appropriate deprotection strategy is paramount for success.
Below we detail three distinct, field-proven protocols for the efficient removal of the Cbz group, providing researchers with versatile options to suit their laboratory capabilities and the requirements of their synthetic route.
Caption: General workflow for generating the free amine intermediate.
Comparative Analysis of Cbz Deprotection Methodologies
The choice of deprotection method is a critical decision based on substrate compatibility, scale, and available equipment. The following table summarizes the key aspects of the detailed protocols.
Method
Primary Reagents
Typical Conditions
Advantages
Causality & Key Considerations
Catalytic Transfer Hydrogenation
10% Pd/C, Ammonium Formate
Methanol, RT to 60°C
Avoids use of H₂ gas; generally mild; often faster than standard hydrogenolysis.[11][12]
The hydrogen donor (ammonium formate) decomposes on the catalyst surface to generate hydrogen in situ. This can sometimes be more tolerant to sulfur-containing compounds than pressurized H₂ gas.[13][14]
Acid-Mediated Cleavage
33% HBr in Acetic Acid
0°C to Room Temp.
Unaffected by sulfur; rapid reaction; metal-free.[8][9]
The strong acid protonates the carbamate oxygen, weakening the C-O bond and facilitating cleavage by the bromide nucleophile. This method is robust but will also cleave other acid-labile groups like Boc.[15]
Lewis Acid-Mediated Cleavage
Aluminum Chloride (AlCl₃), HFIP
Room Temp.
Metal-free; highly selective for Cbz over O- and N-benzyl groups; mild conditions.[16]
AlCl₃ acts as a Lewis acid to coordinate with the carbamate carbonyl, activating it for cleavage. Hexafluoroisopropanol (HFIP) is a unique solvent that enhances the reactivity.[16]
Experimental Protocols: Deprotection
This method is an excellent first choice if hydrogenation is viable, as it avoids the handling of flammable hydrogen gas.[17]
Materials:
N-Cbz-protected amine (1.0 equiv)
10% Palladium on Carbon (Pd/C), 50% wet (0.1 equiv Pd)
Ammonium formate (HCOONH₄, 5.0 equiv)
Methanol (ACS Grade)
Celite®
Procedure:
To a round-bottom flask, add the N-Cbz-protected amine and methanol (approx. 10-20 mL per gram of substrate). Stir until fully dissolved.
Carefully add 10% Pd/C to the solution, followed by the portion-wise addition of ammonium formate. Causality: Adding the solid ammonium formate last prevents clumping and ensures even distribution in the reaction mixture.
Heat the reaction mixture to 40-50°C and monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours). The reaction may be exothermic upon initiation.
Upon completion, cool the mixture to room temperature.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: This step is critical to prevent palladium contamination in the final product. Wash the filter cake thoroughly with methanol.
Concentrate the filtrate under reduced pressure to yield the crude product. The product can be used as is for the next step or purified further by column chromatography if necessary.
This is a robust, metal-free alternative, particularly useful when catalyst poisoning is a concern.[9]
Materials:
N-Cbz-protected amine (1.0 equiv)
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) (3.0-5.0 equiv)
Anhydrous diethyl ether
Glacial acetic acid (optional)
Procedure:
Dissolve the N-Cbz-protected amine in a minimal amount of glacial acetic acid (if required for solubility) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon).
Cool the flask to 0°C in an ice bath.
Slowly add the solution of 33% HBr in acetic acid dropwise via syringe. Causality: The reaction is exothermic and adding the reagent at 0°C controls the reaction rate and minimizes potential side reactions.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC or LC-MS.
Upon completion, add the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring.
The deprotected amine hydrobromide salt will precipitate. Collect the solid by filtration, wash thoroughly with diethyl ether to remove residual acetic acid, and dry under vacuum. The resulting salt is often used directly in subsequent steps.
Part 2: Applications in Pharmaceutical Synthesis
The generated 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a chiral primary amine, making it a versatile nucleophile for constructing more complex molecules. Its primary amine can be readily functionalized to form amides, sulfonamides, or secondary/tertiary amines, which are core structures in a vast number of pharmaceuticals.
Caption: Key synthetic transformations using the title intermediate.
Experimental Protocols: Synthetic Applications
This protocol outlines the formation of an amide bond, a ubiquitous linkage in pharmaceuticals, by coupling the amine intermediate with a carboxylic acid.
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, add 1.0 extra equiv if starting from HBr salt)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
Add HATU to the solution and stir for 5 minutes to pre-activate the acid.
Add the amine intermediate, followed by the dropwise addition of DIPEA. Causality: DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and, if applicable, the HBr salt of the amine without competing in the coupling reaction.
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
This protocol describes the formation of a secondary amine by reacting the intermediate with an aldehyde, followed by reduction.
Materials:
Amine intermediate (1.0 equiv)
Aldehyde or Ketone (R'-CHO or R'R''C=O) (1.2 equiv)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (catalytic amount, ~0.1 equiv)
Procedure:
Dissolve the amine intermediate and the aldehyde/ketone in anhydrous DCM or DCE in a flask under an inert atmosphere.
Add a catalytic amount of acetic acid. Causality: The acid catalyzes the formation of the intermediate iminium ion, which is necessary for the reduction step. Stir for 30-60 minutes at room temperature.
Add sodium triacetoxyborohydride in one portion. Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the starting aldehyde.
Stir the reaction at room temperature for 6-24 hours until completion is confirmed by LC-MS.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by flash column chromatography to yield the desired secondary amine.
References
S. M. T. S. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]
Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]
PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]
RSC Publishing. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]
RSC Publishing. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. [Link]
storage and handling protocols for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Executive Summary This Application Note defines the rigorous handling standards for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS: 870812-94-5). As a chiral aminothioether building block, this compound presents a d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note defines the rigorous handling standards for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS: 870812-94-5). As a chiral aminothioether building block, this compound presents a dual stability challenge: the primary amine is susceptible to carbamylation and condensation, while the phenylthio ether is highly prone to oxidation (sulfoxide/sulfone formation).
Failure to adhere to these protocols will result in silent degradation, leading to non-reproducible biological data or failed synthetic couplings due to enantiomeric enrichment loss or oxidative impurities.
Part 1: Physicochemical Profile & Critical Vulnerabilities
Understanding the molecular architecture is the first step in effective stewardship.
Viscous oil or low-melting solid (Free Base); White solid (HCl Salt)
Solubility
Soluble in DMSO, Methanol, Dichloromethane (DCM). Sparingly soluble in water.
Chirality
(R)-enantiomer (Critical for bioactivity)
Mechanistic Vulnerability Analysis
Sulfide Oxidation (The Silent Killer): The thioether (-S-) linkage is electron-rich. Exposure to atmospheric oxygen, especially in solution, rapidly converts the sulfide to the Sulfoxide (S=O) and eventually the Sulfone (O=S=O) . This changes the polarity and binding affinity of the molecule.
Amine Reactivity: The primary amine at C3 is nucleophilic. It will react with:
Atmospheric CO₂: Forming carbamates (reversible but troublesome in NMR/HPLC).
Aldehydes/Ketones: Forming Schiff bases (imines). Never use Acetone for cleaning or solvation.
Hygroscopicity: The morpholine amide and primary amine moieties can coordinate water, leading to hydrolysis risks or weighing errors.
Part 2: Storage Protocols (Long-Term & Short-Term)
The following decision tree dictates the storage logic based on the compound's form.
Figure 1: Storage Logic Flow. Note that oil forms require stricter inert gas handling due to higher surface area diffusion rates.
Detailed Storage Specifications
Temperature:-20°C (-4°F) is mandatory for long-term storage (>1 week). Short-term storage (active use) at 2-8°C is acceptable if the vial is sealed under argon.
Atmosphere:Inert Gas Purge. Upon every opening, the vial headspace must be backfilled with Argon or Nitrogen. Argon is preferred as it is heavier than air and blankets the oil/solid surface more effectively.
Container: Amber borosilicate glass vials with Teflon-lined screw caps. The amber glass protects the sulfide from photo-oxidation.
Desiccation: Store secondary containers (boxes/bags) with desiccant packs to prevent moisture absorption during freeze-thaw cycles.
Part 3: Handling & Reconstitution Protocols
Safety Pre-requisite: Wear nitrile gloves, lab coat, and safety glasses. Handle within a fume hood. The toxicological properties of this specific intermediate are not fully characterized; treat as a potential sensitizer.
Protocol A: Reconstitution for Biological Assays
Objective: Create a stable stock solution without inducing oxidation.
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).
Why? DMSO dissolves the compound well and is miscible with aqueous assay buffers.
Caution: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves.
Degassing (Crucial Step):
Before adding solvent to the compound, degas the DMSO by bubbling Nitrogen through it for 5 minutes or using sonication under vacuum. This removes dissolved oxygen that would attack the sulfide.
Dissolution:
Calculate the volume for a 10 mM or 100 mM stock .
Add solvent and vortex gently. Avoid vigorous shaking which aerates the solution.
Aliquot & Freeze:
Do NOT store the bulk stock at 4°C.
Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes.
Flash freeze and store at -80°C.
Stability: Stable for 3 months at -80°C. Discard after 1 freeze-thaw cycle.
Protocol B: Handling for Synthesis
Weighing: If the compound is an oil (free base), weigh by difference using a syringe or glass pipette to avoid transfer losses and air exposure.
Reaction Solvent: If using in a coupling reaction (e.g., amide bond formation), ensure the reaction solvent (DCM, DMF) is anhydrous and amine-free.
Avoid Acetone: Do not use acetone to wash syringes or glassware containing this compound. The primary amine will form a stable imine (Schiff base) contaminant that is difficult to separate.
Part 4: Quality Control (QC) Methodology
Regular verification of purity is required, particularly to detect the Sulfoxide impurity (+16 mass units) .
UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Amine)
Mass Spec
ESI Positive Mode (Look for [M+H]+ = 281.1)
Interpretation of Results:
Main Peak: Retention time approx 4-6 min (depending on gradient). Mass: 281.1.
Impurity A (Sulfoxide): Elutes earlier than the parent (more polar). Mass: 297.1 (+16).
Impurity B (Sulfone): Elutes earlier than parent but later than sulfoxide. Mass: 313.1 (+32).
Impurity C (Dimer): Disulfide formation is unlikely (it's a thioether, not a thiol), but oxidative coupling can occur.
Part 5: Degradation Pathways Visualization
The following diagram illustrates the chemical fate of the molecule if mishandled.
Figure 2: Primary degradation pathways. Oxidation of the sulfur atom is the most common storage failure mode.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 64685110 (Related Analogues). Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for general reactivity of amines and sulfides).
Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
Application
Mastering Amine Synthesis: A Guide to Reductive Amination Protocols Involving 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to understanding and implementing reductive amination protocols, with a specific focus on the versatile, yet structu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and implementing reductive amination protocols, with a specific focus on the versatile, yet structurally complex, primary amine: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. As a Senior Application Scientist, my objective is to not only present robust protocols but also to elucidate the underlying chemical principles that govern these transformations. This approach empowers researchers to troubleshoot and adapt these methods for their specific synthetic challenges.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, offering a powerful and controlled method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines an amine with a carbonyl compound in the presence of a reducing agent, is widely favored for its efficiency and broad substrate scope.[2][3] Unlike direct alkylation of amines, which can be plagued by over-alkylation, reductive amination provides a more selective pathway to primary, secondary, and tertiary amines.[4]
The subject of this guide, 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , is a chiral building block of significant interest in medicinal chemistry due to its combination of a morpholine amide, a thioether, and a primary amino group. The successful application of reductive amination with this substrate opens avenues to a diverse array of more complex molecules with potential therapeutic applications.
The Mechanism: A Two-Step Dance of Imine Formation and Reduction
At its core, reductive amination is a sequential process involving two key transformations within the same reaction vessel:
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-Amino-1-morpholino-4-(phenylthio)butan-1-one) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base, which is then protonated to generate a reactive iminium ion intermediate.[5]
Hydride Reduction: A reducing agent, present in the reaction mixture, selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[4][5]
The choice of reducing agent is critical. It must be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium intermediate.[4]
Figure 1: General workflow of a reductive amination reaction.
Key Experimental Parameters and Their Rationale
The success of a reductive amination protocol hinges on the careful control of several experimental variables. The structural complexity of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, with its multiple functional groups, necessitates a thoughtful selection of reaction conditions to ensure high yield and purity of the desired product.
These reagents are mild and selectively reduce the iminium ion in the presence of the starting carbonyl.[3][4] STAB is often preferred due to its lower toxicity compared to cyanide-releasing NaBH₃CN.[3]
Aprotic solvents like DCM and DCE are common. Methanol can be used, especially when isolating the imine before reduction.[3] The choice depends on the solubility of the reactants and the specific reducing agent used.
pH
Mildly acidic (pH 5-6)
Acid catalysis is crucial for the dehydration step in iminium ion formation. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. Acetic acid is a common additive to maintain the optimal pH range.[3]
Temperature
Room Temperature
Most reductive aminations with STAB or NaBH₃CN proceed efficiently at ambient temperature.
Stoichiometry
Amine:Carbonyl:Reducing Agent (1:1.1:1.2-1.5)
A slight excess of the carbonyl compound and a larger excess of the reducing agent are typically used to drive the reaction to completion.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the reductive amination of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one with both an aliphatic and an aromatic aldehyde.
Protocol 1: Reaction with an Aliphatic Aldehyde (e.g., Isobutyraldehyde)
Objective: To synthesize N-isobutyl-3-amino-1-morpholino-4-(phenylthio)butan-1-one.
Materials:
(R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one (assuming the R-enantiomer based on commercially available starting materials)[6]
Isobutyraldehyde
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM), anhydrous
Acetic acid, glacial
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and magnetic stirrer
Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, ethyl acetate/hexanes mobile phase)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
Addition of Aldehyde and Acid: Add isobutyraldehyde (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-4 hours).
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Figure 2: Workflow for reductive amination with an aliphatic aldehyde.
Protocol 2: Reaction with an Aromatic Aldehyde (e.g., Benzaldehyde)
Objective: To synthesize N-benzyl-3-amino-1-morpholino-4-(phenylthio)butan-1-one.
Standard laboratory glassware and magnetic stirrer
TLC apparatus
Procedure:
Reaction Setup: In a dry round-bottom flask, combine (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE (approx. 0.1 M).
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Reactions with aromatic aldehydes may be slightly slower than with aliphatic aldehydes.
Workup: Upon completion, carefully add saturated aqueous NaHCO₃ to quench the reaction. Separate the layers and extract the aqueous phase with DCE (3x).
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Troubleshooting and Expert Insights
Slow or Incomplete Reaction:
Cause: Insufficiently acidic conditions, steric hindrance from a bulky ketone, or a deactivated (electron-poor) amine or carbonyl.
Solution: Add a small amount of acetic acid to catalyze iminium formation. For hindered substrates, consider switching to a more reactive reducing agent or increasing the reaction temperature.
Formation of Byproducts:
Cause: Reduction of the starting carbonyl compound. This is more likely with less selective reducing agents like sodium borohydride.
Solution: Ensure the use of a selective reducing agent like STAB.[3] Also, confirm that the pH is not too acidic, which can promote carbonyl reduction.
Difficulty in Purification:
Cause: The polarity of the product may be similar to that of the starting materials or byproducts.
Solution: Employ a different solvent system for column chromatography. In some cases, conversion to a salt (e.g., hydrochloride) followed by recrystallization can be an effective purification strategy.
Conclusion
Reductive amination is a highly reliable and versatile method for the synthesis of complex amines. By understanding the mechanism and carefully selecting the reaction conditions, researchers can successfully employ 3-Amino-1-morpholino-4-(phenylthio)butan-1-one as a key building block in their synthetic endeavors. The protocols and insights provided in this guide serve as a solid foundation for the application of this important transformation in drug discovery and development.
References
Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Vertex: The BYU Research Journal, 1. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1465. Available at: [Link]
Myers, A. G. (n.d.). Reductive Amination. Chem 115. Harvard University. Available at: [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Kamal, A., et al. (2015). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. World Journal of Chemical Education, 3(4), 89-93. Available at: [Link]
Application Note: Optimizing Solvent Systems for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Dissolution
Abstract This application note provides a comprehensive guide for solubilizing 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a structural motif common in Mannich base derivatives and synthetic intermediates. Due to it...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for solubilizing 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a structural motif common in Mannich base derivatives and synthetic intermediates. Due to its amphiphilic nature—comprising a lipophilic phenylthio tail and a polar morpholine/amine head—this molecule presents unique dissolution challenges, including pH-dependent solubility and a tendency to "oil out" in aqueous mixtures. This guide details a self-validating screening protocol, theoretical solubility parameter analysis, and optimized solvent systems for both biological assays and synthetic workflows.
Chemical Analysis & Solubility Challenges
To optimize dissolution, we must first deconstruct the molecule’s physicochemical properties. The target compound is a
-amino ketone derivative.
Structural Pharmacophores:
Phenylthio Group (Lipophilic Domain):
Effect: High contribution to
(partition coefficient). Drives aggregation in water via - stacking and hydrophobic effects.
Effect: The morpholine oxygen acts as a weak H-bond acceptor. The amide bond is rigid and polar.
Solvent Affinity: Alcohols, Water (limited), DMSO.
Primary/Secondary Amine (Ionizable Center):
Effect: The "3-Amino" group is the solubility "switch." It is basic (estimated pKa
8.0–9.5).
Solvent Affinity: Acidic aqueous media (forms soluble ammonium salts).
The Dissolution Challenge
The competition between the hydrophobic phenylthio group and the hydrophilic amine creates a "push-pull" dynamic. In neutral water (pH 7), the molecule is likely uncharged and dominated by the lipophilic tail, leading to precipitation. In non-polar solvents (e.g., Hexane), the polar amide prevents dissolution.
Target Strategy: Utilize pH manipulation to ionize the amine and co-solvency to shield the hydrophobic tail.
We utilize Hansen Solubility Parameters to predict compatibility. A solvent is likely to dissolve the target if their interaction radius (
) is small.
Estimated HSP for Target Molecule:
(Dispersion): ~19.0 MPa (due to Phenyl/S-link)
(Polarity): ~8.5 MPa (Ketone/Amide)
(H-Bonding): ~10.0 MPa (Amine/Morpholine)
Table 1: Solvent Compatibility Prediction
Solvent
Predicted Solubility
Application
DMSO
18.4
16.4
10.2
High
Stock Solutions (Bio-assays)
Ethanol
15.8
8.8
19.4
Moderate
Co-solvent
DCM
18.2
6.3
6.1
High
Extraction / Synthesis
Water (pH 7)
15.5
16.0
42.3
Very Low
Aqueous Buffer
0.1N HCl
N/A
High
High
High
Salt Formation
Decision Logic for Solvent Selection
The following decision tree guides the researcher to the correct solvent system based on the intended application (Biological Assay vs. Chemical Synthesis).
Figure 1: Solvent selection decision tree based on downstream application requirements.
Use this to determine the absolute saturation limit for formulation.
Step-by-Step Methodology:
Weighing: Weigh 5.0 mg of solid compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 500 µL of the target solvent system (e.g., 20% Ethanol in Water).
Equilibration: Vortex for 1 minute, then sonicate for 10 minutes. Incubate on a shaker (thermomixer) at 25°C for 24 hours.
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
Quantification:
Remove supernatant carefully.
Dilute supernatant 1:100 in Methanol.
Analyze via HPLC-UV (Peak area comparison against a standard curve).
Optimized Solvent Systems & Data
Based on the chemical structure, the following systems are recommended. Data below is representative of typical values for this class of aminoketones.
Table 2: Recommended Solvent Systems
System
Composition (v/v)
Estimated Solubility
Context
Standard Stock
100% DMSO
> 50 mg/mL
Long-term storage (-20°C).
Injectable (IV)
10% DMSO / 20% PEG-400 / 70% Saline
~ 2 mg/mL
Animal studies (check tolerability).
Oral Formulation
0.01 N HCl (pH ~2.0)
> 10 mg/mL
Leverages amine protonation.
Assay Buffer
PBS pH 7.4 + 0.5% Tween-80
~ 50 µg/mL
Surfactant prevents oiling out.
The "Oiling Out" Phenomenon
Warning: Phenylthio compounds often form a separate oily phase rather than a crystalline precipitate when water is added to an alcoholic solution.
Detection: Solution looks "hazy" or "opalescent" rather than having distinct particles.
Remedy: Increase the temperature to 37°C during mixing, or add a surfactant (Tween-80 or Cyclodextrin) to sequester the phenylthio tail.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Precipitation upon dilution
"Crash-out" effect; local concentration exceeds solubility limit.
Add buffer to the DMSO stock slowly with rapid vortexing, not vice-versa.
Yellow discoloration
Oxidation of the phenylthio group (sulfoxide formation).
Degas solvents with Nitrogen; add antioxidant (e.g., 0.1% Ascorbic acid).
Inconsistent HPLC Area
Adsorption to plastic tips/tubes.
Use low-binding tubes or glass vials; pre-saturate tips.
References
Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]
Shake-Flask Methodology: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
Solubility in Drug Discovery: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
pH-Dependent Solubility: Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.
reagents for functionalizing 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Application Note: Strategic Functionalization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Executive Summary This guide details the strategic derivatization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (referre...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Executive Summary
This guide details the strategic derivatization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (referred to herein as Scaffold A ). As a
-amino acid derivative featuring a morpholine amide C-terminus and a phenylthio side chain, Scaffold A represents a privileged motif for peptidomimetic drug discovery. Its unique architecture offers resistance to proteolytic degradation while maintaining precise side-chain vectorization.
This Application Note provides validated protocols for:
Chemoselective N-Functionalization: Generating amide and urea libraries without compromising the thioether.
Tunable S-Oxidation: Controlled synthesis of sulfoxides and sulfones to modulate metabolic stability and polarity.
Analytical Derivatization: Pre-column labeling for high-sensitivity HPLC quantification.
Structural Analysis & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic environment of Scaffold A .
Primary Amine (C3): The nucleophilic "handle" for library expansion. It is a chiral center; retention of stereochemistry during coupling is paramount.
Phenylthio Group (C4): A soft nucleophile. It is susceptible to oxidation and alkylation. Crucial Precaution: Avoid strong alkylating agents (e.g., methyl iodide) without N-protection to prevent sulfonium salt formation.
Morpholine Amide (C1): A stable, non-reactive terminus that improves solubility and metabolic stability (microsomal stability).
Figure 1: Reactivity Map of Scaffold A
Caption: Functional dissection of Scaffold A highlighting reactive centers and potential synthetic risks.
Module 1: Chemoselective N-Functionalization
Objective: To derivatize the primary amine without oxidizing or alkylating the sulfur atom.
Rationale: Standard EDC/NHS couplings can be sluggish with
-amines due to steric bulk. HATU is preferred for rapid, racemization-free coupling.
Reagents:
Carboxylic Acid (
-COOH, 1.1 equiv)
HATU (1.1 equiv)
DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.25 mmol, 218 µL) followed by HATU (0.55 mmol, 209 mg). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.
Coupling: Add Scaffold A (0.5 mmol) directly to the activated acid mixture.
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass =
).
Workup: Dilute with EtOAc (15 mL). Wash sequentially with 5% LiCl (aq), sat. NaHCO
, and brine. Dry over NaSO and concentrate.
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Note: This reaction creates a new chiral center at Sulfur, typically yielding a mixture of diastereomers.
Dissolve N-functionalized Scaffold A (0.5 mmol) in MeOH/Water (3:1, 4 mL).
Cool to 0°C. Add NaIO
(0.52 mmol, 111 mg) in one portion.
Stir at 0°C for 2 hours, then allow to warm to RT overnight.
Quench: Add 10% Na
SO (thiosulfate) solution (2 mL).
Extraction: Remove MeOH under vacuum. Extract aqueous residue with DCM (3x).
Protocol D: Exhaustive Oxidation to Sulfone (Oxone)
Dissolve N-functionalized Scaffold A (0.5 mmol) in MeOH/THF/Water (1:1:1).
Add Oxone® (1.25 mmol, 384 mg) as a solid.
Stir vigorously at RT for 4 hours. The slurry will turn white.
Filter off salts. Dilute filtrate with water and extract with EtOAc.
Module 3: Analytical Derivatization (HPLC/QC)
Objective: The native scaffold lacks a strong chromophore (only phenyl absorption at 254 nm). For trace analysis or PK studies, derivatization with OPA/Mercaptoethanol or Fmoc-Cl is required.
Reagent: Dissolve 10 mg o-Phthalaldehyde (OPA) in 250 µL EtOH. Add 25 µL 2-mercaptoethanol and dilute to 10 mL with 0.4 M Borate buffer (pH 10.4).
Reaction: Mix 10 µL of sample (Scaffold A in water/MeOH) with 10 µL OPA Reagent.
Inject: Inject onto HPLC within 1 minute (isoindole derivative is unstable).
Detection: Excitation 340 nm / Emission 455 nm.
Workflow Visualization
Figure 2: Divergent Synthesis Workflow
Caption: Modular workflow for generating diverse libraries from Scaffold A. Path 1 modifies the amine; Path 2 modulates the sulfur oxidation state.
References
Gong, H., et al. (2025).
-amino acid derivatives in complex mixtures." Journal of Combinatorial Chemistry.
Bayer AG. (2025).[2] "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one derivatives and related scaffolds." Technical Disclosure Commons.
Ma, J., et al. (2023).[3] "Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis." Organic Letters.
Shimadzu Corp. (2020). "Automated Pre-Column Derivatization of Amino Acids using OPA/FMOC." Application News.
Vertex Pharmaceuticals. (2018). "Synthesis of functionalised
troubleshooting low yields in 3-Amino-1-morpholino-4-(phenylthio)butan-1-one synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome challenges and optimize your reaction yields.
Introduction
The synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a challenging endeavor that involves the sequential formation of an amide, a thioether, and a secondary amine. Each of these steps presents unique difficulties that can contribute to low overall yields. This guide is structured to address problems at each critical stage of the synthesis, providing a logical framework for identifying and resolving experimental bottlenecks. Our approach is grounded in established reaction mechanisms and practical, field-proven insights to ensure you can achieve your synthesis goals with confidence.
General Troubleshooting Principles
Before delving into specific reaction steps, it's crucial to ensure the fundamentals of your experimental setup are sound. Low yields can often be traced back to common oversights.
Reagent Quality and Purity: Are your starting materials, reagents, and solvents of appropriate purity and anhydrous where required? Solvents for organometallic and coupling reactions should be rigorously dried. Low-quality or degraded reagents are a primary cause of reaction failure.
Inert Atmosphere: Have you ensured that reactions sensitive to air or moisture are conducted under an inert atmosphere (e.g., Nitrogen or Argon)? This is particularly critical for reactions involving organometallics or highly reactive intermediates.[1]
Reaction Monitoring: Are you monitoring the reaction progress effectively using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)? Inadequate monitoring can lead to premature workup of an incomplete reaction or decomposition of the product due to prolonged reaction times.
Temperature Control: Is the reaction temperature being accurately controlled? Many reactions have a narrow optimal temperature range for achieving high yield and selectivity.
Troubleshooting Guide by Reaction Stage
A low yield of the final product is almost always attributable to a specific, inefficient transformation in the synthetic sequence. The following sections are organized by key bond-forming events to help you pinpoint the source of the problem.
Part 1: Low Yield in Morpholine Amide Formation
The formation of the morpholine amide is the foundational step. The most common method involves the reaction of a carboxylic acid derivative with morpholine, often facilitated by a coupling agent.
Q1: My acylation reaction to form the morpholine amide is sluggish or incomplete, resulting in a low yield.
Possible Causes & Solutions:
Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. The carboxylic acid must be "activated." If you are using a coupling agent, it may be degraded or used inefficiently.
Solution (Carbodiimide Coupling): If using a carbodiimide like EDC, consider adding an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt). HOBt intercepts the reactive O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization.[1] Ensure your EDC is fresh and has been stored properly.
Solution (Acyl Chloride Method): A more robust method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily form the amide with morpholine. This reaction often proceeds to completion at low temperatures.
Basic Conditions and Reagent Stoichiometry: Morpholine is a base. If your starting material is a carboxylic acid hydrochloride salt, you will need an additional equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the salt before the coupling reaction can proceed.
Solution: Ensure the stoichiometry is correct. Typically, 1.1 to 1.2 equivalents of the coupling agent and 1.1 equivalents of morpholine are used relative to the carboxylic acid. If a base is needed for neutralization, use at least one full equivalent.
Q2: I am observing significant formation of N-acylurea byproduct when using EDC or DCC.
Possible Cause & Solution:
The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if it is not rapidly consumed by the amine (morpholine).[1] This is a common issue, especially with sterically hindered amines or carboxylic acids.
Solution: As mentioned above, the addition of HOBt is the standard solution to this problem. It converts the O-acylisourea to an active ester, preventing the rearrangement. Pre-activating the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the morpholine can also improve yields.
Coupling Agent System
Typical Reaction Time
Typical Yield Range
Key Considerations
EDC / HOBt
1 - 12 hours
70 - 95%
Addition of HOBt suppresses side reactions and improves yield.[1]
DCC / HOBt
1 - 12 hours
75 - 98%
Highly effective, but the dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[1]
HATU / Base
15 - 60 minutes
85 - 99%
Very fast and efficient, but more expensive. Ideal for difficult couplings.[1]
SOCl₂ or (COCl)₂
1 - 3 hours
80 - 98%
Forms a highly reactive acyl chloride intermediate. Requires careful handling due to corrosive nature.
Part 2: Inefficient Phenylthioether Formation
The introduction of the phenylthio group is critical. This is typically achieved via an Sₙ2 reaction with thiophenol or its corresponding thiolate on a substrate with a suitable leaving group (e.g., a halide or sulfonate).
Q1: The reaction to form the thioether is slow and gives a poor yield, with a lot of unreacted starting material.
Possible Causes & Solutions:
Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.
Solution: If you are using a bromide or chloride, consider converting it to an iodide (e.g., via the Finkelstein reaction) or a sulfonate ester like a tosylate or mesylate. Iodides and sulfonates are excellent leaving groups and will significantly accelerate the reaction.
Insufficient Nucleophilicity of Thiophenol: Thiophenol itself is only moderately nucleophilic. The reaction is significantly faster with the more nucleophilic thiophenolate anion.
Solution: Add a non-nucleophilic base to the reaction to deprotonate the thiophenol in situ. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). Using pre-formed sodium thiophenolate is also an excellent option.
Solvent Choice: The solvent plays a critical role in Sₙ2 reactions.
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity.[2]
Q2: I am observing the formation of diphenyl disulfide as a major byproduct.
Possible Cause & Solution:
Thiophenolate is susceptible to oxidation to form diphenyl disulfide, especially in the presence of air (oxygen). This side reaction consumes your nucleophile and lowers the yield.
Solution: Rigorously degas your solvent and run the reaction under a strict inert atmosphere of nitrogen or argon. Ensure all reagents are added via syringe to a sealed, inerted flask.
Part 3: Challenges in Introducing the C-3 Amino Group
Introducing the amino group at the C-3 position to form the final β-amino ketone structure is often the most difficult step. The strategy depends heavily on the functional groups present in your intermediate.
Q1: My attempts to introduce the amino group via a Mannich-type reaction are failing.
Possible Causes & Solutions:
The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a carbonyl compound with an acidic α-proton.[3][4] If your substrate is the 1-morpholino-4-(phenylthio)butan-1-one intermediate, it can act as the carbonyl component.
Solution (Reaction Conditions): Mannich reactions are often acid- or base-catalyzed. You may need to screen different catalysts (e.g., proline, HCl, or a Lewis acid) and solvents to find the optimal conditions.[5] The reaction often requires heating to drive the condensation.[6]
Solution (Pre-formed Imines): A common strategy to improve yield and control is to pre-form the imine (from the aldehyde and amine) before adding your ketone component. This can reduce the number of potential side reactions.
Q2: I am trying to introduce the amine by reducing a precursor group (e.g., an azide or nitro group), but the reduction is not clean.
Possible Causes & Solutions:
Incompatible Reducing Agent: The choice of reducing agent is critical to avoid reducing other functional groups in your molecule, such as the morpholine amide carbonyl.
Solution (for Azide Reduction): A Staudinger reaction (using PPh₃ followed by water) is a very mild and chemoselective method for reducing azides to amines without affecting ketones or amides. Catalytic hydrogenation (H₂ over Pd/C) is also effective, but may have compatibility issues with the thioether (catalyst poisoning).
Solution (for Nitro Reduction): Reducing a nitro group in the presence of a thioether can be challenging. Strong reducing agents like LiAlH₄ will reduce the amide as well.[7] A safer choice is often catalytic hydrogenation or using metals in acidic media (e.g., SnCl₂ in HCl), but you must first confirm these conditions are compatible with your thioether and amide moieties through small-scale trials.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for synthesizing and troubleshooting the target compound.
Fig 1. Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q: My final product is difficult to purify by column chromatography. What are my options?
A: The free amino group in your final product can cause streaking on silica gel columns. Try pre-treating your silica with triethylamine (e.g., by adding 1-2% triethylamine to your eluent system) to neutralize acidic sites. Alternatively, consider protecting the amine with a Boc or Cbz group before chromatography and then deprotecting it as a final step. Recrystallization from a suitable solvent system is another powerful purification technique if your compound is crystalline.
Q: How can I confirm the identity of my intermediates and final product?
A: A combination of analytical techniques is essential.
¹H and ¹³C NMR: Will provide structural information and confirm the presence of key functional groups (morpholine, phenyl ring, etc.).
Mass Spectrometry (MS): Will confirm the molecular weight of your compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
FT-IR Spectroscopy: Can confirm the presence of key bonds, such as the amide carbonyl (around 1640-1660 cm⁻¹) and N-H bonds of the amino group.
Q: Could the morpholine amide be cleaved under certain reaction conditions?
A: Morpholine amides are generally stable but can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[8] They are also susceptible to reduction by powerful hydride reagents like lithium aluminum hydride (LiAlH₄), which would reduce the amide to an amine.[7] When choosing reagents for subsequent steps, be mindful of their compatibility with the amide functional group.
Appendix: Key Experimental Protocols
The following are generalized, starting-point protocols. You must adapt them to the specific requirements of your substrate.
Protocol 1: General Procedure for Morpholine Amide Synthesis via EDC/HOBt Coupling
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM (approx. 0.2 M concentration).
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 equiv) to the solution in one portion. Stir for 15-30 minutes at 0 °C to pre-activate the acid.
Add morpholine (1.1 equiv) to the reaction mixture dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Thioether Formation via Sₙ2
To a solution of thiophenol (1.2 equiv) in anhydrous DMF (0.3 M) under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes.
Add a solution of your substrate containing a leaving group (1.0 equiv) in a minimal amount of anhydrous DMF.
Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C), monitoring by TLC or LC-MS.
Once the reaction is complete, carefully quench by pouring into cold water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
References
Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. UniCA IRIS.
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC.
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]
Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]
(PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Available at: [Link]
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. Available at: [Link]
Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. Available at: [Link]
Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. Available at: [Link]
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
identifying common impurities in 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
The following Technical Support Guide is designed for researchers and process chemists working with 3-Amino-1-morpholino-4-(phenylthio)butan-1-one . This compound is a critical -amino acid derivative, often serving as a...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with 3-Amino-1-morpholino-4-(phenylthio)butan-1-one . This compound is a critical
-amino acid derivative, often serving as a pharmacophore in the synthesis of protease inhibitors (e.g., cysteine protease inhibitors) and peptidomimetics.
This guide moves beyond basic identification, offering a mechanistic understanding of impurity formation, detection, and remediation.
Sulfide (Thioether): Prone to oxidation (Sulfoxide/Sulfone).
Primary Amine: Susceptible to condensation/acylation; affects basicity.
Morpholine Amide: Generally stable, but susceptible to hydrolysis under extreme pH.
Chiral Center (C3): Potential for racemization.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I observe a persistent peak at RRT ~0.85-0.90 in my Reverse Phase HPLC. It has a mass shift of +16 Da. What is it?A: This is almost certainly the Sulfoxide Impurity (S-Oxide) .
Mechanism: The sulfur atom in the phenylthio group is highly nucleophilic and prone to oxidation by atmospheric oxygen or peroxides present in solvents (especially ethers like THF or Dioxane).
Detection: LC-MS shows
.
Remediation:
Use peroxide-free solvents.
Store the compound under an inert atmosphere (Argon/Nitrogen).
If present, it can sometimes be reduced back to the sulfide using mild reducing agents like dimethyl sulfide/TFA or triphenylphosphine, though recrystallization is preferred.
Q2: My crude product has a distinct, pungent "garlic-like" odor even after drying. Is this normal?A: No, this indicates residual Thiophenol (Benzenethiol) or its oxidation product, Diphenyl Disulfide .
Mechanism: Thiophenol is a common reagent used to introduce the phenylthio moiety. It oxidizes rapidly in air to form Diphenyl Disulfide (Ph-S-S-Ph).
Detection:
Thiophenol: Early eluting peak (acidic nature).
Disulfide: Very late eluting peak (highly lipophilic, RRT > 1.5).
Remediation: Wash the organic layer with dilute NaOH (1M) or NaHCO3 during workup to convert thiophenol to the water-soluble thiolate. Disulfides are harder to remove and may require column chromatography (non-polar eluent).
Q3: I am detecting a peak with a mass of [M+32]. Is this a double oxidation?A: Yes, this is the Sulfone Impurity .
Mechanism: Prolonged exposure to oxidants or high temperatures drives the sulfoxide to the sulfone state (
).
Impact: Unlike sulfoxides, sulfones are chemically distinct and much harder to reduce back to the parent sulfide. This is a critical "process-terminating" impurity.
Q4: The enantiomeric excess (ee) is lower than expected (e.g., 95% instead of >99%). Where did the racemization occur?A: Racemization likely occurred during the coupling step or deprotection of the amine.
Mechanism: If the precursor was an activated carboxylic acid (e.g., during the formation of the morpholine amide), the
-proton (in the precursor) or -proton (in the final product) can be acidic. However, in -amino acids, the chiral center is to the carbonyl, making it more stable than -amino acids.
Check: Verify the optical purity of your starting material (likely an Aspartic acid derivative). Ensure basic conditions were not excessively harsh during the introduction of the phenylthio group.
Part 2: Common Impurity Profile
The following table summarizes the most frequent impurities based on the synthesis from Aspartic Acid derivatives or Acryloyl Morpholine precursors.
Impurity Name
Structure / Description
Mass Shift (LC-MS)
Origin / Cause
Removal Strategy
Sulfoxide Analog
+16 Da
Atmospheric oxidation; Peroxides in solvent.
Recrystallization (EtOH/Hexane); Avoid chlorinated solvents if possible.
Sulfone Analog
+32 Da
Strong oxidation (over-reaction).
Difficult to separate; requires chromatography.
Diphenyl Disulfide
218 Da (Indep.)
Oxidation of residual Thiophenol.
Wash with basic aqueous solution; Non-polar wash (Hexane).
Hydrolysis Product
3-Amino-4-(phenylthio)butanoic acid
-69 Da (Loss of Morpholine)
Acid/Base hydrolysis of amide bond.
Adjust pH to isoelectric point; Extract organic amide.
Elimination Product
Crotonyl Morpholine derivative
-110 Da (Loss of PhS)
-elimination of Thiophenol (Thermal/Base).
Keep temperature <40°C; Avoid strong bases.
N-Acylated Impurity
Variable
Incomplete deprotection (e.g., Fmoc/Boc adducts).
Re-subject to deprotection conditions.
Part 3: Mechanistic Pathways (Visualized)
The following diagram illustrates the degradation and impurity formation pathways for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
This guide addresses the thermal degradation behavior of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. As a
-amino amide, this compound possesses a structural motif inherently prone to retro-aza-Michael addition upon heating, leading to the expulsion of ammonia and the formation of a reactive vinyl species. Additionally, the thioether moiety renders the molecule susceptible to oxidative degradation, forming sulfoxides and sulfones.
Troubleshooting Guide (Q&A)
Q1: I observe a new, less polar impurity eluting after the main peak in RP-HPLC following thermal stress. What is it?
Diagnosis: This is likely the deaminated vinyl degradation product, 1-Morpholino-4-(phenylthio)but-2-en-1-one .
Mechanism: Under thermal stress (typically >60°C), the
-amino group undergoes a retro-aza-Michael addition. This elimination reaction expels ammonia (NH) and introduces a double bond conjugated with the carbonyl, forming an -unsaturated amide (acrylamide derivative).
Why it elutes later: The loss of the highly polar primary amine group (-NH
) and the formation of a conjugated system significantly increases the hydrophobicity of the molecule, increasing its retention time on C18 columns.
Action: Limit exposure to temperatures above 40°C. Monitor pH; basic conditions accelerate this elimination.
Q2: My chromatogram shows early-eluting impurities appearing during storage. What are they?
Diagnosis: These are likely S-Oxidation products : the Sulfoxide and Sulfone derivatives.
Mechanism: The thioether (-S-) linkage is sensitive to atmospheric oxygen and trace peroxides. Oxidation proceeds stepwise: Thioether
Sulfoxide Sulfone.
Why they elute earlier: The sulfoxide and sulfone groups are highly polar hydrogen-bond acceptors, significantly reducing retention on reverse-phase columns compared to the parent thioether.
Action: Store under inert atmosphere (Argon/Nitrogen). Add antioxidants (e.g., sodium metabisulfite) to liquid formulations.
Q3: I detect an ammonia-like odor in my solid sample after heating. Is this expected?
Diagnosis: Yes, this confirms thermal deamination .
Root Cause: The retro-Michael pathway releases free ammonia gas as a byproduct. In a closed vessel, this can accumulate.
Risk: Free ammonia is basic and can catalyze further degradation or induce transamidation (dimerization) reactions in the remaining sample.
Action: Ensure rigorous temperature control during drying steps. Use vacuum drying at lower temperatures rather than convection heating.
Degradation Pathways & Mechanisms
The following diagram illustrates the primary thermal and oxidative degradation pathways.
Figure 1: Thermal and oxidative degradation map of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. The red path indicates the primary thermal failure mode.
Experimental Protocol: Forced Degradation Study
To validate these pathways in your specific matrix, perform the following stress test.
Materials
Compound: 10 mg of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
Solvent: Acetonitrile/Water (50:50).
Reagents: 30%
, 0.1M NaOH, 0.1M HCl.
Workflow
Stress Condition
Procedure
Expected Degradant
Analytical Target
Thermal (Solid)
Heat solid substance at 80°C for 24 hours in a sealed vial.
Vinyl Impurity (Deamination)
Check for late-eluting peak & NH odor.
Thermal (Solution)
Reflux in water/acetonitrile at 80°C for 4 hours .
Vinyl Impurity + Hydrolysis
Monitor for amine loss.
Oxidative
Add 3% to solution at RT for 2 hours .
Sulfoxide / Sulfone
Check for early-eluting peaks (RRT ~0.8, 0.6).
Base Hydrolysis
Add 0.1M NaOH at RT for 4 hours .
Vinyl Impurity (Accelerated)
Base catalyzes retro-Michael elimination.
Step-by-Step Analysis:
Preparation: Dissolve stressed samples to 0.5 mg/mL in mobile phase.
LC-MS Method:
Column: C18 (e.g., Waters XBridge), 3.5 µm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 15 mins.
Detection:
Parent: [M+H]+ = 281.13 Da (approx).
Vinyl Impurity: [M+H]+ = 264.10 Da (Loss of NH
, -17 Da).
Sulfoxide: [M+H]+ = 297.13 Da (+16 Da).
References
Wang, H., et al. (2020).
-Amino Amide-Derived Covalent Adaptable Networks. Macromolecules. Link
Establishes the retro-aza-Michael addition mechanism for
-amino amides under he
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of
Details the stability and reactivity of the
-amino carbonyl core.
Zamora, R., et al. (2010). Reaction of acrylamide with amines and amino acids. Journal of Agricultural and Food Chemistry. Link
Provides mechanistic evidence for the reversibility of the amine-acrylamide Michael addition.
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link
Background on the stability of thioether linkages and Michael adducts.
Optimization
Technical Support Center: Stability of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one in Acidic Conditions
Welcome to the technical support guide for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This document is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly in acidic environments.
Introduction
3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a molecule possessing a unique combination of functional groups: a tertiary amide (morpholine amide), a primary amine, and a thioether. Understanding the stability of this compound is critical for its handling, formulation, and application in various experimental settings. This guide is structured to anticipate and address potential stability challenges, with a focus on the behavior of the molecule under acidic conditions.
Core Concepts: Predicting Stability
While direct stability data for this specific molecule may not be widely available, we can predict its behavior by analyzing its constituent functional groups.
Morpholine Amide: Amides are generally stable and require strong acid and heat for hydrolysis. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[1]
Primary Amine: In acidic conditions, the primary amine at the 3-position will be protonated to form a stable ammonium salt.
Phenylthioether: Thioethers are generally stable in non-oxidizing acidic conditions.[2]
β-Aminoketone Structure: This structural motif is known to be stable under acidic conditions, though it can be susceptible to elimination reactions at neutral or basic pH.[3][4]
Based on these principles, the primary potential degradation pathway under acidic conditions is the hydrolysis of the morpholine amide bond, although this is expected to be slow without aggressive heating.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected Degradation of the Compound in Acidic Media
Question: I am observing a loss of my parent compound when dissolved in an acidic solution (e.g., 0.1 N HCl) at room temperature, which is faster than expected for simple amide hydrolysis. What could be the cause?
Answer: While the morpholine amide is relatively stable, several factors could be contributing to unexpected degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Inconsistent Results in Stability Assays
Question: My stability data for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is not reproducible between experiments. Why might this be happening?
Answer: Inconsistent results often point to subtle variations in experimental conditions.
Potential Causes & Solutions:
Potential Cause
Troubleshooting Step
Temperature Fluctuations
Ensure a constant and accurately controlled temperature. Even small variations can significantly impact reaction rates.
pH Variability
Prepare fresh acidic solutions for each experiment and verify the pH. The stability of the compound can be highly pH-dependent.
Light Exposure
Some compounds are light-sensitive.[5] Protect your samples from light, especially if you are observing discoloration.
Oxygen Exposure
If thioether oxidation is a concern, use de-gassed solvents and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon).
FAQs
Q1: What is the most likely degradation product of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one in strong acid with heating?
A1: The most probable degradation products are 3-amino-4-(phenylthio)butanoic acid and morpholine, resulting from the hydrolysis of the amide bond.[1]
Q2: Is the phenylthio group stable to acid?
A2: Yes, the phenylthioether group is generally stable under non-oxidizing acidic conditions. However, strong oxidizing agents, which may be present as impurities, can oxidize the sulfur to a sulfoxide or sulfone.[6]
Q3: Can the primary amine participate in any degradation reactions?
A3: Under acidic conditions, the primary amine will be protonated to form an ammonium ion. This makes it non-nucleophilic and generally unreactive, protecting it from participating in most degradation pathways.[7]
Q4: How can I monitor the stability of this compound?
A4: The most common method is High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[8] This will allow you to quantify the disappearance of the parent compound and the appearance of any degradation products over time.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol is designed to assess the stability of your compound under accelerated acidic conditions.
Materials:
3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Methanol or Acetonitrile (HPLC grade)
0.1 N Hydrochloric Acid
0.1 N Sodium Hydroxide (for neutralization)
HPLC system with UV or MS detector
Procedure:
Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to a final concentration of 1 mg/mL.
Stress Sample Preparation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in a sealed vial.
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
Incubation: Place both vials in a water bath or oven at a controlled temperature (e.g., 60°C).
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Quenching: Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation.
Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.
Caption: Workflow for forced degradation study.
Protocol 2: Analytical Method for Stability Monitoring
Instrumentation:
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
UV Detector (set to a wavelength where the compound has maximum absorbance) or Mass Spectrometer
Mobile Phase:
A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
Example Gradient:
Time (min)
% Acetonitrile
% Water (0.1% Formic Acid)
0
10
90
20
90
10
25
90
10
26
10
90
30
10
90
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
This method should be optimized for your specific compound and degradation products.
References
Mechanism of Amide Hydrolysis. (2019). YouTube. Available at: [Link]
University of Calgary. (n.d.). Ch20: Amide hydrolysis. University of Calgary Chemistry. Available at: [Link]
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]
Williams, A. (1970). Dilute acid-catalyzed amide hydrolysis: efficiency of the N-protonation mechanism. Journal of the American Chemical Society. Available at: [Link]
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International journal of pharmaceutics. Available at: [Link]
ResearchGate. (n.d.). β-Aminoketones as prodrugs with pH-controlled activation. ResearchGate. Available at: [Link]
Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic Synthesis. Available at: [Link]
Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu?. Chemistry Stack Exchange. Available at: [Link]
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Available at: [Link]
ACS Organic & Inorganic Au. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Publications. Available at: [Link]
PMC. (n.d.). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. PubMed Central. Available at: [Link]
NHSJS. (2021). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. National High School Journal of Science. Available at: [Link]
Organic Letters. (2026). Phenylthioethyl (Pte)/Phenylsulfonylethyl (Pse) as Safety Catch Protecting Groups for Peptide Synthesis. ACS Publications. Available at: [Link]
ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Available at: [Link]
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
RSC Publishing. (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst. Royal Society of Chemistry. Available at: [Link]
Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. Available at: [Link]
ACS Publications. (2026). Phenylthioethyl (Pte)/Phenylsulfonylethyl (Pse) as Safety Catch Protecting Groups for Peptide Synthesis. ACS Publications. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Significance of (Phenylthio)acetic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
ACS Publications. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available at: [Link]
NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. National Center for Biotechnology Information. Available at: [Link]
PCCA. (2022). THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. PCCA. Available at: [Link]
ScienceDirect. (n.d.). Hydrolysis of Amides. ScienceDirect. Available at: [Link]
Wikipedia. (n.d.). Morpholine. Wikipedia. Available at: [Link]
PMC. (n.d.). Recent progress in the chemistry of β-aminoketones. PubMed Central. Available at: [Link]
Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]
Arabian Journal of Chemistry. (2011). The role of thiophenol in the proposed mechanism for one pot transformation of 2-phenylthio-3-aminocyclohexanols to dehydropiperidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
ResearchGate. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. Available at: [Link]
YouTube. (2020). Reactions of Amino acids- Reactions with both NH2&COOH groups - NInhydrin Test - CSIR,GATE,JEE,NEET. YouTube. Available at: [Link]
PMC. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PubMed Central. Available at: [Link]
Biochemistry, Metabolism, and Nutrition. (n.d.). 8. Amino Acid Metabolism and Heritable Disorders of Degradation. Biochemistry, Metabolism, and Nutrition. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. Available at: [Link]
Arkivoc. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Arkivoc. Available at: [Link]
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available at: [Link]
ResearchGate. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. Available at: [Link]
improving purification efficiency of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Technical Support Center: Purification & Stability of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Executive Summary: The Chemical "Personality" To purify 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (referred to her...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Stability of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Executive Summary: The Chemical "Personality"
To purify 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (referred to hereafter as AMPB ), you must treat it as a bifunctional amphiphile with distinct stability risks.[1]
The Base: The morpholine amide and the C3-primary amine render the molecule basic (
).[1] This causes severe tailing on standard silica gel.
The Sulfur Handle: The phenylthio ether is lipophilic but highly susceptible to oxidation (to sulfoxide/sulfone) by peroxides often found in uninhibited ethereal solvents (THF, Diethyl ether).
The Backbone: As a
-amino amide derivative, it is generally stable, but exposure to strong heat under basic conditions can trigger retro-Michael elimination of the thiophenol group.[1]
This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of AMPB.
Troubleshooting Guide (Q&A Format)
Category A: Chromatography Issues
Q1: My compound streaks/tails aggressively on silica gel, co-eluting with impurities. How do I fix this?
Diagnosis:
This is the classic "amine effect." The acidic silanol groups (
) on standard silica protonate your C3-amine and morpholine nitrogen, creating ionic bonds that drag the compound.[1]
Protocol (The "Ammonia Shift"):
Do not just increase polarity. You must neutralize the stationary phase.
Mobile Phase: Switch to DCM:MeOH:NH₄OH (90:9:1) .
Why: Ammonium hydroxide competes for the silanol sites, "blocking" them so your amine can pass through freely.
Pre-treatment: If you cannot use liquid ammonia, flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.
Alternative Stationary Phase: If purity is critical (>98%), switch to Amine-Functionalized Silica (KP-NH) .[1] This eliminates the need for basic modifiers and allows the use of milder solvents like Hexane/EtOAc.
Q2: I see a new, slightly more polar spot appearing during concentration. Is my compound decomposing?
Diagnosis:
Likely S-oxidation .[1] If you used THF or Diethyl Ether during extraction/workup without checking for peroxides, the thioether (-S-Ph) has oxidized to the sulfoxide (
Higher backpressure; potential transesterification if heated.
References & Authoritative Sourcing
BenchChem Technical Support. (2025).[1][2] Troubleshooting Streaking of Amines on Silica Gel Columns.Link[1]
Relevance: Foundational protocol for using basic modifiers (TEA/NH3) to prevent amine interaction with silanols.[1][2]
Biotage Application Notes. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
Relevance: Validates the use of amine-functionalized silica (KP-NH) to avoid mobile phase modifiers.
National Institutes of Health (NIH) / PubMed. (2018).[1] Chromatographic behavior of basic drugs on thioether-embedded stationary phases.[1][3]Link[1]
Relevance: Discusses the mixed-mode retention mechanisms of thioether-amine compounds, supporting the need for specific pH control.
ResearchGate / Organic Synthesis Forums. (2025).[1] Recent problems with silica gel chromatography: Acidic Silica Degradation.[4]Link
Relevance: Highlights the risk of compound degradation on acidic silica, reinforcing the recommendation for rapid elution or basic silica.
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one before handling.[1] The formation of oxalate salts should be conducted in a fume hood.
preventing oxidation of the phenylthio group in 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This guide provides in-depth technical support, troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of the phenylthio group. Our goal is to ensure the stability and integrity of your compound throughout your experiments.
Understanding the Challenge: Oxidation of the Phenylthio Group
The thioether linkage in 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is susceptible to oxidation. This process, primarily driven by reaction with oxygen and other oxidizing agents, can convert the sulfide to a sulfoxide and subsequently to a sulfone.[1][2] This chemical transformation alters the compound's physical and chemical properties, potentially impacting its biological activity and leading to inconsistent experimental results.
This guide will equip you with the knowledge and practical techniques to mitigate and prevent this unwanted oxidation.
Diagram: Oxidation Pathway
Caption: Oxidation of the phenylthio group to sulfoxide and sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of oxidation in my sample of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one?
A1: Oxidation can manifest in several ways. Common indicators include:
Appearance of new, more polar spots on Thin Layer Chromatography (TLC): Sulfoxides and sulfones are more polar than the parent thioether.
Unexpected peaks in analytical data: You may observe new signals in your HPLC, GC-MS, or NMR spectra corresponding to the oxidized species.[3]
Changes in physical appearance: Discoloration (e.g., yellowing) of the compound upon storage can be a sign of degradation.[3]
Inconsistent biological or chemical reactivity: If the compound is used as a starting material, you might observe lower yields or the formation of unexpected byproducts in subsequent reactions.[3]
Q2: What are the common culprits for the oxidation of the phenylthio group?
A2: The primary culprits are atmospheric oxygen and various oxidizing agents that may be present as impurities or used in reaction workups.[4][5] Common sources of oxidation include:
Exposure to light, which can accelerate oxidative processes. [3][8]
Q3: What are the ideal storage conditions for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one?
A3: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[3][8] Refrigeration at 2-8 °C is also recommended to slow down any potential degradation pathways.[10]
Storage Parameter
Recommendation
Rationale
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes exposure to oxygen, the primary oxidant.[11][12]
Container
Tightly sealed amber vial
Prevents ingress of air and moisture; protects from light.[3][8]
Q4: Can I use antioxidants to protect my compound?
A4: Yes, the use of antioxidants can be an effective strategy. Thioether-based antioxidants themselves can act as secondary antioxidants by decomposing hydroperoxides.[13][14] For formulation purposes, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (tocopherol) can be added to scavenge free radicals that initiate oxidation.[9] The choice and concentration of the antioxidant should be carefully considered based on the specific application and potential for interference with downstream experiments.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the oxidation of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting oxidation issues.
Observed Problem
Potential Cause
Recommended Solution
New, more polar spot(s) on TLC or new peak(s) in HPLC/GC-MS.
Oxidation of the phenylthio group to sulfoxide and/or sulfone.
1. Confirm Identity: If possible, characterize the new peak(s) by mass spectrometry to confirm the addition of one or two oxygen atoms. 2. Review Procedures: Systematically evaluate your storage, handling, and experimental procedures for sources of oxygen or oxidizing agents.[8] 3. Implement Protective Measures: Follow the protocols outlined below for working under an inert atmosphere and using degassed solvents.[12][15]
Discoloration (e.g., yellowing) of the solid compound over time.
Gradual air oxidation during storage.
1. Improve Storage: Ensure the compound is stored in a tightly sealed vial, with the headspace flushed with an inert gas (argon or nitrogen) before sealing.[8][10] 2. Aliquot: For frequently used samples, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air.[3]
Inconsistent results in reactions using the compound as a starting material.
Partial oxidation of the starting material leading to a mixture of reactants.
1. Check Purity: Before use, verify the purity of the starting material by TLC or another suitable analytical technique. 2. Purify if Necessary: If oxidation is detected, purify the compound by flash chromatography or recrystallization to remove the oxidized impurities. 3. Adopt Preventative Measures: Strictly adhere to air-free techniques for all future experiments involving this compound.[12]
Experimental Protocols
Protocol 1: Handling and Weighing Air-Sensitive Compounds
Objective: To minimize exposure of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one to atmospheric oxygen during handling and weighing.
Methodology:
Preparation: Before opening the main container, allow it to warm to room temperature inside a desiccator to prevent moisture condensation.
Inert Atmosphere: If available, perform all manipulations inside a glovebox with a low-oxygen atmosphere.[8]
Inert Gas Blanket: If a glovebox is not available, use a gentle stream of an inert gas (argon or nitrogen) to blanket the compound while the container is open.
Weighing:
Tare a clean, dry vial with a septum-capped lid on the balance.
Quickly transfer the approximate amount of the compound to the tared vial.
Immediately seal the vial.
Purge the headspace of the vial with an inert gas using a needle connected to the gas line and a second needle as an outlet.[16]
Obtain the final, accurate weight.
Storage of Main Container: Before resealing the main container, flush the headspace with inert gas. Wrap the cap with Parafilm® for an extra seal.
Protocol 2: Degassing Solvents to Remove Dissolved Oxygen
Objective: To remove dissolved oxygen from reaction solvents, which is a primary source of oxidation.[6][15]
Method 1: Sparge with Inert Gas (for less sensitive applications)
Setup: Place the solvent in a flask equipped with a magnetic stir bar and a septum.
Gas Inlet: Insert a long needle connected to an inert gas line through the septum, ensuring the needle tip is below the solvent surface.
Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.[7]
Sparging: Bubble the inert gas through the vigorously stirring solvent for at least 30-60 minutes.[10]
Storage: Once degassed, remove the needles and maintain a positive pressure of the inert gas over the solvent.
This is the most effective method for removing dissolved gases.[6]
Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a liquid nitrogen bath.
Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
Thaw: Close the stopcock to the vacuum line and thaw the solvent in a room temperature water bath. You will see gas bubbles being released from the solvent as it thaws.
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[12]
Backfill: After the final cycle, backfill the flask with an inert gas.
Protocol 3: Setting Up a Reaction Under an Inert Atmosphere
Objective: To create and maintain an oxygen-free environment for a chemical reaction.
Methodology:
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool in a desiccator or assembled hot and cooled under a stream of inert gas.[12][17]
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while it is still warm. Seal all joints with septa.
Purging: Insert a needle connected to an inert gas line into the main reaction vessel and an outlet needle in another part of the apparatus. Flush the entire system with the inert gas for at least 5-10 minutes to displace the air.[16][17]
Maintaining Inert Atmosphere: Remove the outlet needle and connect the gas inlet to a bubbler filled with mineral oil to maintain a slight positive pressure of inert gas throughout the reaction.[18]
Reagent Addition: Add degassed solvents and liquid reagents via a syringe through the septum.[17][19] Add solid reagents against a counterflow of inert gas.
References
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from [Link]
Tintoll. (2026, January 8). Thioether Antioxidant. Retrieved from [Link]
YouTube. (2022, February 2). Inert Atmosphere, with no O2. Retrieved from [Link]
University of Rochester, Department of Chemistry. How To: Degas Solvents. Retrieved from [Link]
University of York, Chemistry Teaching Labs. Degassing solvents. Retrieved from [Link]
Vapourtec. (2023, May 15). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Retrieved from [Link]
Amfine. Thioethers | Antioxidant Synergists for Plastics. Retrieved from [Link]
Zeller Polymer Solutions. (2023, August 7). Thioester Antioxidants. Retrieved from [Link]
ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. Retrieved from [Link]
Wikipedia. Air-free technique. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
PMC. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
Vapourtec. (2023, May 15). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 6). Thioether Formation. Retrieved from [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
ResearchGate. (2025, March 12). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]
PMC. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link]
University of California, Los Angeles. (2012, November 27). Examples of Common Laboratory Chemicals and their Hazard Class. Retrieved from [Link]
LabXchange. (2025, January 2). Common Oxidizing Agents and Reducing Agents. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
ResearchGate. (2025, December 5). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Retrieved from [Link]
PMC. Rapid Methods for High-Throughput Detection of Sulfoxides. Retrieved from [Link]
Executive Summary: The "Brick Dust" vs. "Oil" Paradox
You are likely encountering issues because 3-Amino-1-morpholino-4-(phenylthio)butan-1-one possesses a conflicting chemical duality. It contains two basic nitrogen centers (hydrophilic potential) anchored to a highly lipophilic phenylthio-ether tail (hydrophobic anchor).
At neutral pH (7.4), the molecule exists largely in its unprotonated form, which is driven out of the aqueous phase by the phenylthio group, leading to precipitation or "oiling out." Successful solubilization requires manipulating the ionization state of the morpholine and primary amine groups (pKa manipulation) or sequestering the hydrophobic tail (encapsulation).
Module 1: Diagnostic & Chemical Validation
Before attempting solubilization, you must identify the physical form of your starting material. The solubility protocols differ vastly between the Free Base and the Salt forms.
Feature
Free Base Form
Salt Form (e.g., 2HCl)
Appearance
Viscous yellow oil or waxy solid
White to off-white crystalline powder
Water Solubility
Negligible (< 0.1 mg/mL)
High (> 10 mg/mL)
Organic Solubility
Excellent in DMSO, EtOH, DCM
Poor in DCM; Good in DMSO
Primary Issue
Hydrophobicity (needs ionization)
Acidity (may crash in buffers)
Diagnostic Step:
If your compound is an oil and insoluble in water, you have the Free Base . You must use the "Acid Switch" protocol below.
Module 2: Solubilization Protocols
Protocol A: The "Acid Switch" (For Aqueous Stock)
Best for: Analytical standards, HPLC injection, and non-biological aqueous assays.
The Science: The morpholine nitrogen (pKa ~8.3) and the primary amine (pKa ~9.5) must be protonated to overcome the lipophilicity of the phenylthio group.
Weighing: Weigh the target amount of the free base.
Primary Dissolution: Add 0.1 M HCl dropwise.
Observation: The oil should disappear and form a clear solution.
Why? You are converting the free base into the soluble hydrochloride salt in situ.
Dilution: Dilute to volume with water.
Warning: Do not dilute with PBS or neutral buffer immediately; the pH rise will deprotonate the amines, causing the compound to crash out.
Protocol B: The "Co-Solvent Spike" (For Biological Assays)
Best for: Cell culture, in vivo injections, and enzymatic assays.
The Science: DMSO dissolves the compound, but adding it to media (water) creates a high dielectric environment that forces the hydrophobic phenylthio group to aggregate. We use a surfactant or cyclodextrin to create a "parachute" that keeps the molecule in solution.
Step-by-Step Workflow:
Master Stock: Dissolve compound in 100% DMSO to 100 mM.
Storage: Store at -20°C under Nitrogen (prevent sulfur oxidation).
Intermediate Stock (The Critical Step):
Do not spike 100 mM DMSO directly into media.
Prepare a 10x Intermediate in a co-solvent mix:
10% DMSO Stock
40% PEG-400
50% Saline or Water
Final Dosing: Add the Intermediate Stock to your cell media (1:10 dilution).
Result: Final solvent concentration is 1% DMSO / 4% PEG-400.
Module 3: Visualization of Solubility Logic
The following decision tree illustrates the logic flow for selecting the correct solvent system based on your application.
Figure 1: Solubility Decision Tree. Blue/Green paths indicate optimal solubility states; Red indicates high-risk hydrophobic states requiring intervention.
Module 4: Stability & Degradation Risks
Critical Warning: This molecule contains a Mannich Base motif (beta-aminoketone). Mannich bases are chemically reversible.
The "Retro-Mannich" Threat
If you heat this compound in water (especially at neutral/basic pH), it can undergo a Retro-Mannich reaction , decomposing back into:
Keep it Acidic: The salt form is significantly more stable than the free base.
Fresh Prep: Do not store aqueous solutions for >24 hours.
Figure 2: Retro-Mannich Degradation Pathway. Avoid high temperatures and basic pH to prevent cleavage.
FAQ: Frequently Asked Questions
Q: My solution turned yellow overnight. Is it still good?A: Likely not. The yellowing suggests two possibilities:
Oxidation: The sulfur atom (thioether) is oxidizing to a sulfoxide or sulfone.
Liberation of Free Base: If the pH drifted up, the amine deprotonated, turning the clear salt solution into a yellow suspension/oil.
Fix: Store stock solutions under Nitrogen or Argon.[3]
Q: Can I use Cyclodextrins?A:Yes, highly recommended. The phenylthio group fits well into the cavity of HP-β-Cyclodextrin .
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add your DMSO stock to this. The cyclodextrin encapsulates the hydrophobic tail, preventing precipitation while keeping the amine available.
Q: I see a "cloud" when I inject into PBS.A: This is the "Crash-out" effect. You are shifting from pH 4-5 (stable) to pH 7.4 (unstable).
Fix: Reduce the concentration or switch to the Protocol B (PEG/DMSO mix) described above to stabilize the transition.
References
Mannich Base Stability: Gul, H. I., et al. (2002).[4] "Syntheses and stability studies of some Mannich bases of acetophenones." Arzneimittelforschung. (Validates the retro-Mannich degradation risk for beta-aminoketones).
Morpholine Solubility: Ortiz, K. G., et al. (2024).[5] "Synthesis of morpholines." Journal of the American Chemical Society.[6] (Provides pKa context and synthesis handling for morpholine derivatives).
Thioether/Lipophilic Formulation: Torchilin, V. P. (2001). "Structure and design of polymeric surfactant-based drug delivery systems." Journal of Controlled Release. (General principles for solubilizing lipophilic thioether-containing drugs using micelles/PEG).
Cyclodextrin Usage: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Authoritative guide on using HP-beta-CD for lipophilic amines).
Technical Support Center: Crystallization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Welcome to the technical support center for resolving crystallization challenges associated with 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving crystallization challenges associated with 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven insights. The methodologies described herein are structured to ensure scientific integrity and provide self-validating protocols.
Introduction
3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a molecule of interest in pharmaceutical development, featuring a chiral amine, a morpholine amide, and a phenylthioether moiety.[1] The successful crystallization of this compound is a critical step for its purification, characterization, and formulation, ensuring high purity and the desired solid-state properties. However, the presence of multiple functional groups can lead to specific crystallization challenges, including oiling out, formation of amorphous material, or difficulty in inducing crystal nucleation. This guide provides a systematic approach to overcoming these hurdles.
Core Crystallization Challenges & Troubleshooting
This section addresses common issues encountered during the crystallization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one and provides detailed, actionable solutions.
FAQ 1: My compound is "oiling out" instead of crystallizing. What are the causes and how can I resolve this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high solute concentration, a low melting point of the compound, or a solvent system that is too good, preventing the necessary supersaturation for crystal nucleation.[2]
Dilution and Gradual Cooling:
Rationale: Reducing the concentration can prevent the solute from reaching a state of liquid-liquid phase separation. Slow cooling allows the system to gently achieve supersaturation, favoring crystal growth over oil formation.
Procedure:
Add more of the primary crystallization solvent to the oiled-out mixture until the oil redissolves, ensuring a clear solution at an elevated temperature.
Allow the solution to cool to room temperature very slowly. An insulated container (e.g., a Dewar flask) or a programmable heating/cooling mantle can be used to control the cooling rate.
If no crystals form at room temperature, gradually cool the solution further in a refrigerator (4 °C) and then a freezer (-20 °C).
Solvent System Modification:
Rationale: The choice of solvent is critical. A single solvent may be too effective, requiring the use of an anti-solvent to induce precipitation. The polarity of the solvent system should be carefully tuned.
Procedure:
Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., a polar solvent like methanol or ethyl acetate).
Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., a non-polar solvent like hexane or diethyl ether) dropwise until the solution becomes slightly turbid (cloudy).[2]
Gently warm the solution until it becomes clear again.
Allow the solution to cool slowly. The slight excess of anti-solvent will reduce the overall solubility and promote crystallization.
Trituration:
Rationale: This technique can sometimes induce solidification of an oil by providing mechanical energy and a different solvent environment that favors the solid state.
Procedure:
Remove the majority of the solvent from the oiled-out mixture.
Add a small amount of a solvent in which the compound is poorly soluble but the impurities are soluble.
Stir or sonicate the mixture vigorously. This can encourage the oil to solidify into a crystalline or amorphous solid, which can then be isolated and recrystallized.[2]
FAQ 2: I am unable to induce crystallization from a clear, supersaturated solution. What techniques can I use to promote nucleation?
Answer:
The inability to form crystals from a supersaturated solution indicates a high nucleation barrier. Several techniques can be employed to overcome this kinetic hurdle.
Scratching:
Mechanism: Gently scratching the inside surface of the flask with a glass rod creates microscopic imperfections on the glass surface. These imperfections act as nucleation sites for crystal growth.[2]
Procedure: Dip a glass rod into the supersaturated solution and remove it, allowing the solvent to evaporate, leaving a thin film of the compound. Then, gently scratch the inside of the flask at the air-liquid interface with the tip of the rod.
Seeding:
Mechanism: Introducing a small, pre-existing crystal of the pure compound (a "seed crystal") bypasses the initial nucleation step, providing a template for further crystal growth.[2]
Procedure: If a small amount of crystalline material is available from a previous batch, add a single, tiny crystal to the supersaturated solution.
Anti-Solvent Addition:
Mechanism: As described previously, slowly adding an anti-solvent reduces the solubility of the compound, increasing the level of supersaturation and driving crystallization.[2] For a compound containing a polar amine and morpholine, a non-polar anti-solvent like hexane is often effective.
Systematic Solvent Selection for Crystallization
The rational selection of a solvent system is paramount for successful crystallization. The presence of both polar (amine, amide) and non-polar (phenylthio) groups in 3-Amino-1-morpholino-4-(phenylthio)butan-1-one suggests that a mixture of solvents may be necessary to achieve the optimal solubility profile.
Recommended Solvent Screening Protocol:
Initial Solubility Tests:
Test the solubility of a small amount of the compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.
Solvent Class
Examples
Expected Solubility
Polar Protic
Methanol, Ethanol, Isopropanol
Likely high solubility
Polar Aprotic
Acetone, Ethyl Acetate, Acetonitrile
Moderate to high solubility
Non-Polar
Hexane, Heptane, Toluene
Likely low solubility
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
Intermediate solubility
Identifying Promising Solvent/Anti-Solvent Pairs:
A good crystallization system is one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Alternatively, identify a "good" solvent and a "poor" solvent to use as an anti-solvent pair.
Visualizing the Crystallization Workflow
The following diagram illustrates a typical workflow for crystallization, incorporating troubleshooting steps.
Caption: A general workflow for crystallization including key troubleshooting decision points.
FAQ 3: My compound is an amine. Are there any special considerations for crystallization?
Answer:
Yes, the basic nature of the amino group can influence crystallization. Amines can sometimes interact with acidic impurities or even atmospheric carbon dioxide, which can inhibit crystallization or lead to the formation of salts.
pH Adjustment:
Rationale: In some cases, converting the amine to a salt (e.g., a hydrochloride salt) can improve its crystallinity.[3][4] The salt form often has a more rigid crystal lattice.
Procedure:
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol).
Slowly add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether) until precipitation is complete.
The resulting salt can then be isolated and recrystallized. The free base can be regenerated later if required.
Use of a Basic Modifier in Chromatography:
Rationale: If the crude product is obtained via silica gel chromatography, residual silica (which is acidic) can co-elute and interfere with crystallization. Using a basic modifier in the eluent can prevent this.
Procedure: During purification, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2]
The Influence of Molecular Structure on Crystallization
The molecular structure of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one presents several features that can impact its crystallization behavior:
Chirality: As a chiral molecule, it can exist as different enantiomers or diastereomers. The presence of multiple stereoisomers can complicate crystallization, potentially leading to the formation of oils or amorphous solids. Ensuring high stereochemical purity is crucial.
Flexible Butyl Chain: The flexibility of the butyl chain can allow the molecule to adopt multiple conformations, which can make it more difficult for it to pack into a well-ordered crystal lattice.
Hydrogen Bonding: The amino group and the morpholine oxygen can participate in hydrogen bonding, which can either facilitate or hinder crystallization depending on the resulting intermolecular interactions.
Aromatic Phenylthio Group: The phenyl ring can participate in π-stacking interactions, which can promote ordered packing in a crystal lattice.[3]
Visualizing Key Molecular Features for Crystallization
Caption: Key structural features of the target molecule influencing its crystallization behavior.
Advanced Troubleshooting
If standard crystallization techniques are unsuccessful, consider the following advanced strategies:
Co-crystallization:
Rationale: Forming a co-crystal with another molecule (a "co-former") can introduce new intermolecular interactions (e.g., hydrogen bonds) that facilitate the formation of a stable crystal lattice.[5]
Considerations: This approach requires screening a library of potential co-formers.
High-Throughput Screening:
Rationale: Automated systems can rapidly screen a wide range of solvents, solvent mixtures, temperatures, and concentrations to identify promising crystallization conditions.
Summary of Key Recommendations
Problem
Primary Recommendation
Secondary Action
Rationale
Oiling Out
Dilute the solution and cool slowly.
Try a different solvent system (e.g., with an anti-solvent).
Reduces oversaturation and allows for ordered crystal growth.
No Nucleation
Scratch the flask or add a seed crystal.
Use an anti-solvent to increase supersaturation.
Overcomes the kinetic barrier to crystal formation.
Persistent Oil
Triturate with a poor solvent.
Consider forming a salt of the amine.
Can induce solidification and the salt may have better crystallization properties.
Amorphous Solid
Re-dissolve and attempt a slower crystallization.
Screen a wider range of solvents.
Slower cooling rates favor the formation of more stable crystalline forms over amorphous solids.
References
Gagnon, D., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(1), 583-591. [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?[Link]
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
ResearchGate. (2021). How to Limit Amine Systems Failures. [Link]
ResearchGate. (2020). Synthesis of (phenylthio)acetic acid:theophylline cocrystal. [Link]
Technical Assessment: Structural Elucidation of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one via High-Field 1H NMR
Executive Summary & Strategic Context This guide provides a rigorous technical analysis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a functionalized -amino amide derivative often utilized as a scaffold in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
This guide provides a rigorous technical analysis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a functionalized
-amino amide derivative often utilized as a scaffold in the synthesis of CNS-active agents and antifungal pharmacophores.
Unlike standard spectral databases that list peak tables, this guide compares analytical performance across solvent systems and defines the critical quality attributes (CQAs) necessary to distinguish this product from its Michael-acceptor precursors and oxidative impurities.
The Core Challenge: The molecule contains a stereocenter at C3 and a rotationally restricted morpholine amide bond, creating a complex spectral landscape with diastereotopic protons that often overlap in low-field NMR.
Comparative Analysis: Analytical Performance
To ensure robust characterization, we compare the standard analytical approach (CDCl₃) against a solvent-optimized approach (DMSO-d₆) and define the rejection criteria based on precursor signals.
Comparison A: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
Feature
Standard: CDCl₃ (Chloroform-d)
Optimized: DMSO-d₆ (Dimethyl sulfoxide-d₆)
Technical Verdict
Labile Protons (-NH₂)
Poor. Often appears as a broad, exchange-broadened singlet at 1.5–2.5 ppm, easily confused with water.
Excellent. Sharpens significantly; often shifts to 4.0–6.0 ppm depending on H-bonding, allowing integration.
Use DMSO-d₆ for confirmation of the primary amine.
Morpholine Ring
Complex. Restricted rotation often causes broadening or distinct splitting of equatorial/axial protons.
Simplified. Higher viscosity and polarity often coalesce signals, though broadening may persist.
Use CDCl₃ for conformational analysis of the ring.
Resolution (H-2/H-4)
High. Good separation of the methylene protons flanking the chiral center.
Moderate. Solvent viscosity causes slight line broadening, potentially obscuring fine coupling (-values).
Use CDCl₃ for -coupling calculation.
Comparison B: Product vs. Precursor (Reaction Monitoring)
The synthesis typically involves the Michael addition of ammonia (or a masked equivalent) to 1-morpholino-4-(phenylthio)but-2-en-1-one .
Signal Region
Precursor (Unsaturated)
Product (Target Molecule)
Status
Alkene Region (5.5–7.0 ppm)
Two distinct doublets ( Hz) for trans-alkene protons.
Silent. (Absence confirms conversion).
Primary Pass/Fail Criterion.
Aliphatic Region (2.0–4.0 ppm)
Minimal signals (except S-CH₂ and Morpholine).
New ABX Systems. Appearance of diastereotopic CH₂ protons at C2 and C4.
Confirmation of Structure.
Detailed Experimental Protocol
To achieve the resolution necessary to resolve the diastereotopic protons at C2 and C4, the following protocol is mandatory.
Step-by-Step Methodology
Sample Preparation (Gravimetric):
Weigh 10–15 mg of the solid product into a clean vial.
Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).
Note: If the sample contains salt forms (e.g., HCl salt), add 1 drop of Na₂CO₃/D₂O or switch to DMSO-d₆ to release the free base.
Filtration (Critical):
Filter the solution through a tightly packed glass wool plug directly into the NMR tube to remove suspended inorganic salts which cause magnetic susceptibility mismatch (line broadening).
Acquisition Parameters (600 MHz equivalent):
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
Relaxation Delay (D1): Set to 5.0 seconds . The quaternary carbonyl carbon relaxes slowly; insufficient D1 will under-integrate the neighboring protons.
Due to the chiral center at C3 , the protons at C2 and C4 are diastereotopic (chemically non-equivalent). They will not appear as simple triplets/doublets but as doublet of doublets (dd) or complex multiplets.
Key Diagnostic: Look for the "Roofing Effect" (Strong coupling) between the diastereotopic pairs at 2.4–2.7 ppm and 2.9–3.2 ppm.
Visualization of Structural Connectivity
The following diagrams illustrate the analytical workflow and the spin-system correlations required to confirm the structure.
Figure 1: Analytical Workflow & Decision Tree
Caption: Decision tree for validating product purity. The absence of alkene signals is the primary gate for batch release.
Figure 2: Spin System Connectivity (COSY Correlations)
Caption: Connectivity map. Blue lines indicate vicinal (
) coupling; Red dotted lines indicate geminal () coupling between diastereotopic protons.
Troubleshooting & Impurities
Observation
Root Cause
Corrective Action
Doublet at ~1.1 ppm
Isopropylamine impurity.
If synthesis used isopropylamine, check for residual reagent.
Singlet at 2.1 ppm
Acetone/Methyl ketone.
Common solvent residue. Dry sample under high vacuum.
Split Morpholine peaks
Rotamers.
In CDCl₃, the amide bond rotation is slow. Warm the sample to 40°C to coalesce signals if quantification is needed.
Small doublet at 2.7 ppm
Sulfoxide formation.
Oxidation of the sulfide (Ph-S-) to sulfoxide (Ph-S=O-) creates a new chiral center, doubling all peaks. Store under Nitrogen.[2]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3][4][5] (Standard text for fragment-based shift prediction).
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
Katritzky, A. R., et al. (2005).[3] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry.
Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic basis for diastereotopic protons in chiral amines).
HPLC method development for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one purity
An In-Depth Guide to HPLC Method Development for the Purity Determination of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one A Senior Application Scientist's Field-Proven Insights In the landscape of pharmaceutical develo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to HPLC Method Development for the Purity Determination of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
A Senior Application Scientist's Field-Proven Insights
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, a complex molecule incorporating a morpholine ring, a secondary amine, and a phenylthio group. We will navigate the intricacies of method development, from initial parameter selection to full validation, with a focus on the scientific rationale behind each decision.
Understanding the Analyte: A Prerequisite for Method Development
The structure of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one presents several analytical challenges. The morpholine and amino moieties lack significant chromophores, potentially leading to poor UV detection.[1] Conversely, the phenylthio group offers a UV-active center that can be exploited for detection. The presence of a chiral center at the 3-position necessitates consideration of stereoisomeric purity, which may require a dedicated chiral separation method.
Initial Method Development: A Strategic Approach
A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a molecule of this polarity.[2] The initial experimental design focuses on achieving a good peak shape and retention for the main component.
Column Selection: The Heart of the Separation
A C18 column is a versatile and common choice for RP-HPLC.[1] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution and analysis time.[2]
Mobile Phase Selection and Optimization: Driving the Separation
The mobile phase composition is critical for achieving the desired selectivity. A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically employed.
Aqueous Phase: A buffer is necessary to control the ionization state of the amino group. A phosphate buffer at a pH of around 3-4 would be a suitable starting point to ensure the amine is protonated, leading to better retention and peak shape on a C18 column.
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[3]
Gradient Elution: A gradient from a low to a high percentage of acetonitrile will allow for the elution of compounds with a wide range of polarities, including potential impurities.
Detection Wavelength: Seeing the Analyte
The phenylthio group is expected to have a UV absorbance maximum around 254 nm. A photodiode array (PDA) detector is invaluable during method development to assess peak purity and identify the optimal detection wavelength.
Forced degradation studies are a critical component of developing a stability-indicating method.[4][5] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[6] The goal is to ensure that the HPLC method can separate the main peak from all significant degradants.[7]
Stress Conditions
The following stress conditions should be applied as per ICH guidelines:[5][6]
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105°C for 48 hours.
Photolytic Degradation: Exposure to UV and visible light.
Workflow for Forced Degradation and Method Optimization
Caption: Workflow for forced degradation and HPLC method optimization.
Method Validation: Demonstrating Fitness for Purpose
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10]
Validation Parameters
The following parameters must be evaluated:
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Peak purity of the main peak in the presence of impurities and degradants.
Linearity
To demonstrate that the response is directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Typically 80% to 120% of the test concentration.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 80.0% to 120.0% for impurities.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
May not be suitable for the non-polar phenylthio group.
Gas Chromatography (GC)
Suitable for volatile and thermally stable compounds.
The target molecule is likely not volatile enough without derivatization.
For routine quality control, the developed and validated RP-HPLC-UV method offers the best balance of performance, cost, and accessibility.
Conclusion
The development of a robust and reliable HPLC method for the purity determination of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a systematic process that requires a thorough understanding of the analyte's chemistry and chromatographic principles. By following the steps outlined in this guide, from initial method development and forced degradation studies to comprehensive validation, researchers can establish a method that is fit for its intended purpose and ensures the quality and safety of the drug substance.
References
Patil, S. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
SIELC Technologies. (2018). Separation of (Phenylthio)acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of a molecule's mass spectrometry fragmentation pattern is fundamental. It provides a veritable fingerprint, offerin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of a molecule's mass spectrometry fragmentation pattern is fundamental. It provides a veritable fingerprint, offering critical insights for structural elucidation, metabolite identification, and the development of robust analytical methods. This guide delves into the predicted mass spectral fragmentation of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, a compound featuring a confluence of functional groups that yield a complex and informative fragmentation landscape.
This guide will provide a comparative analysis of the expected fragmentation pathways of this molecule by dissecting the characteristic fragmentation patterns of its core components: the morpholine ring, the aminobutane backbone, and the phenylthio group. By understanding how these individual moieties behave under mass spectrometric conditions, we can construct a detailed and predictive fragmentation map for the entire molecule.
Predicting the Fragmentation Cascade
The fragmentation of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one in a mass spectrometer, typically initiated by electron ionization (EI), will be a competitive process involving the cleavage of the most labile bonds and the formation of the most stable fragment ions. The presence of nitrogen and sulfur atoms, with their lone pairs of electrons, will significantly influence the fragmentation pathways.
The primary sites for ionization and subsequent fragmentation are expected to be:
The Morpholine Nitrogen: The nitrogen atom in the morpholine ring is a likely site of initial electron loss, leading to a radical cation.
The Amine Nitrogen: The primary amine group on the butane chain is another readily ionizable site.
The Phenylthio Sulfur: The sulfur atom, with its lone pair of electrons, can also be the initial site of ionization.
Following ionization, the molecular ion will undergo a series of fragmentation reactions, including alpha-cleavages, amide bond cleavages, and cleavages at the C-S bond.
The Influence of the Morpholine Moiety
The morpholine ring is a common feature in many biologically active compounds. Its fragmentation is well-characterized and typically involves the cleavage of the ring or the bonds connecting it to the rest of the molecule. A common fragmentation pathway for morpholine-containing amides is the cleavage of the amide bond, which would result in the formation of a morpholinoyl cation.
The Role of the Aminobutane Backbone
Aliphatic amines are known to undergo a characteristic fragmentation process known as alpha-cleavage. This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, two alpha-cleavage pathways are possible around the amine group.
The Phenylthio Group's Contribution
The phenylthio group introduces a sulfur atom, which influences the fragmentation pattern. Cleavage of the carbon-sulfur bond is a probable fragmentation pathway, leading to the formation of a phenylthiol radical or a thiophenolate cation. The stability of the resulting fragments will dictate the likelihood of this cleavage.
Proposed Fragmentation Pathways
Based on the established fragmentation principles of its constituent functional groups, we can predict the major fragmentation pathways for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
Caption: Predicted major fragmentation pathways for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one.
Comparative Table of Predicted Fragments
To provide a clear and objective comparison, the following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.
Predicted m/z
Proposed Fragment Ion
Proposed Fragmentation Pathway
Contributing Functional Group
294
[C16H24N2O2S]+•
Molecular Ion
Entire Molecule
114
[C5H8NO]+
Amide bond cleavage with charge retention on the morpholine fragment.
Morpholine
181
[C11H15N2O]+
Alpha-cleavage at the C2-C3 bond of the butane chain with loss of the phenylthiomethyl radical.
Aminobutane
128
[C6H12NO]+
Alpha-cleavage at the C3-C4 bond of the butane chain with loss of the benzyl radical.
Aminobutane
109
[C6H5S]+
Cleavage of the C4-S bond.
Phenylthioether
86
[C4H8NO]+
Ring opening and fragmentation of the morpholine ring.
Morpholine
77
[C6H5]+
Fragmentation of the phenylthio group.
Phenylthioether
Experimental Protocol for Mass Spectrometry Analysis
For researchers aiming to acquire experimental data, the following provides a standard protocol for analysis using liquid chromatography-mass spectrometry (LC-MS).
Liquid Chromatography (LC) Conditions:
LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Program:
Start with 5% B and hold for 1 minute.
Linearly increase to 95% B over 10 minutes.
Hold at 95% B for 3 minutes.
Return to 5% B and equilibrate for 5 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 600 L/hr.
Collision Gas: Argon.
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
Caption: A generalized workflow for the LC-MS analysis of the target compound.
Conclusion
The mass spectrometry fragmentation pattern of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is predicted to be a composite of the characteristic fragmentation pathways of its constituent functional groups. The morpholine ring, the aminobutane backbone, and the phenylthio group each contribute to a unique and complex fragmentation fingerprint. By understanding these individual fragmentation routes, researchers can confidently identify this molecule and its metabolites in complex matrices. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data, which can then be compared against the predictive framework outlined in this guide. This systematic approach of prediction and experimental verification is a cornerstone of modern analytical chemistry and drug development.
References
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. Available at: [Link]
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Comparative
A Senior Application Scientist's Guide to Amino Ketone Building Blocks: A Comparative Analysis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Introduction: The Versatility of Amino Ketones in Modern Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Amino Ketones in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Among the myriad of scaffolds available to the discerning researcher, amino ketones have established themselves as indispensable building blocks. Their inherent bifunctionality, comprising a nucleophilic amino group and an electrophilic ketone, provides a versatile platform for the construction of complex molecular frameworks. These motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals, underscoring their significance in drug design and development.
This guide provides an in-depth comparative analysis of (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a specialized β-amino ketone, with other key amino ketone building blocks. We will delve into their synthetic accessibility, reactivity profiles, and strategic applications, offering field-proven insights to aid researchers in selecting the optimal building block for their specific synthetic campaigns. The discussion will be grounded in experimental data and established synthetic protocols, ensuring a blend of theoretical understanding and practical applicability.
Featured Building Block: (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one
(R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a chiral, multi-functionalized β-amino ketone that presents a unique combination of structural features poised for exploitation in drug discovery.
Structural Dissection and Strategic Value:
β-Amino Ketone Core: The 1,3-relationship between the amino and carbonyl groups is a common pharmacophore that allows for diverse derivatization. This arrangement is a key structural element in many bioactive molecules.
Morpholine Moiety: The incorporation of a morpholine ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate.[1][2] The morpholine nitrogen can also act as a hydrogen bond acceptor, contributing to target binding.
Phenylthio Group: The phenylthio substituent introduces a lipophilic aromatic moiety and a sulfur atom that can participate in various chemical transformations. The sulfur can be oxidized to the corresponding sulfoxide or sulfone, providing additional avenues for structural diversification and modulation of electronic properties.
Chirality: The defined stereochemistry at the C3 position is crucial for enantioselective interactions with biological targets, a fundamental principle in modern drug design.
Synthetic Accessibility
While specific literature detailing the synthesis of (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one is not abundant, a plausible and efficient multi-step synthesis can be conceptualized from readily available starting materials, leveraging well-established synthetic transformations.
Proposed Synthetic Workflow:
A logical retrosynthetic analysis suggests a pathway commencing from a suitable chiral amino acid derivative.
Caption: Proposed Retrosynthetic Analysis
Experimental Protocol: A Plausible Multi-step Synthesis
The following protocol outlines a conceptualized synthesis. Researchers should optimize conditions based on their specific laboratory settings and analytical capabilities.
Step 1: Synthesis of the Weinreb Amide from a Protected Amino Acid
To a solution of N-Boc-(R)-3-amino-4-(phenylthio)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
Add a tertiary amine base like triethylamine (2.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over anhydrous sodium sulfate and concentration in vacuo.
Purify the crude product by column chromatography to yield the corresponding Weinreb amide.
Step 2: Formation of the α-Amino Ketone
Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
Add a solution of a suitable organometallic reagent, such as methylmagnesium bromide (1.5 eq), dropwise.
Stir the reaction at -78 °C for 2-3 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford the crude α-amino ketone.
Step 3: Acylation with Morpholine
To a solution of the crude α-amino ketone (1.0 eq) in a suitable solvent like DCM, add morpholine (1.2 eq).
Add a coupling agent, for instance, HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
Stir the reaction at room temperature for 4-6 hours.
Perform an aqueous workup and purify by column chromatography to obtain the target molecule.
Step 4: Deprotection of the Amine
Dissolve the N-Boc protected final compound in DCM.
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
Remove the solvent and excess acid under reduced pressure to yield the final product as its TFA salt.
Comparative Analysis with Alternative Amino Ketone Building Blocks
To fully appreciate the utility of (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one, a comparison with other classes of amino ketone building blocks is instructive.
3-Aminopropiophenone represents a fundamental acyclic β-amino ketone. Its simpler structure provides a baseline for understanding the impact of the additional functionalities present in our featured building block.
Synthesis: Typically synthesized via the Mannich reaction of acetophenone, formaldehyde, and ammonia or an amine, followed by dealkylation if a primary amine is desired.[3]
Reactivity and Applications: The primary amino group and the ketone offer two points for diversification. It is a precursor to various pharmaceuticals, including some with antidepressant and anorectic activities.[4]
2-Aminoacetophenone, an α-amino ketone, exhibits distinct reactivity compared to its β-amino counterpart due to the proximity of the amino and carbonyl groups.
Synthesis: Can be prepared through various methods, including the Gabriel synthesis from α-bromoacetophenone or the Neber rearrangement.
Reactivity and Applications: The adjacent amino and carbonyl groups can readily participate in intramolecular reactions to form heterocyclic systems like indoles and quinoxalines. This makes α-amino ketones valuable precursors for a wide range of heterocyclic scaffolds in medicinal chemistry.[1][5]
Comparator 3: N-Boc-3-aminopiperidine (Cyclic Amino Building Block)
N-Boc-3-aminopiperidine is a widely used building block in drug discovery, particularly for the synthesis of DPP-IV inhibitors.[6] While not a ketone itself, it provides a point of comparison for the introduction of a cyclic amine moiety.
Synthesis: The racemic form is accessible by direct N-Boc protection of 3-aminopiperidine. Enantiomerically pure forms are often obtained through chiral resolution or asymmetric synthesis.[6]
Reactivity and Applications: The protected primary amine can be deprotected and acylated or alkylated to introduce a variety of substituents. The piperidine ring provides a conformationally restricted scaffold.
Prone to intramolecular cyclization, Nucleophilic amine, Electrophilic ketone
Nucleophilic amine (after deprotection)
Key Applications
Precursor for complex, chiral molecules with potentially favorable ADME properties
Synthesis of various CNS-active agents
Precursor for heterocyclic synthesis (e.g., indoles)
Synthesis of DPP-IV inhibitors and other conformationally constrained molecules
Physicochemical Properties
Likely improved solubility due to morpholine
Moderate lipophilicity
Moderate lipophilicity
Modifiable lipophilicity based on substituents
Visualizing Synthetic Pathways
The choice of synthetic strategy is critical in the successful application of these building blocks. The following diagrams illustrate common synthetic routes.
Caption: Aza-Michael Addition for β-Amino Ketone Synthesis.
[7]
Conclusion: Strategic Selection of Amino Ketone Building Blocks
The selection of an amino ketone building block is a strategic decision that profoundly influences the trajectory of a drug discovery program. While simple building blocks like 3-aminopropiophenone and 2-aminoacetophenone offer straightforward access to core scaffolds, more complex and functionalized building blocks such as (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one provide a direct entry into a more refined chemical space.
The presence of the morpholine moiety in the featured building block is a deliberate design element aimed at conferring favorable drug-like properties. The phenylthio group offers a handle for further diversification, and the inherent chirality ensures stereospecific interactions with the biological target. While its synthesis is more involved than that of simpler amino ketones, the potential advantages in terms of the final compound's biological activity and pharmacokinetic profile can justify the additional synthetic effort.
Ultimately, the choice of building block will depend on the specific goals of the project, the desired level of molecular complexity, and the synthetic resources available. This guide has aimed to provide the necessary framework for making an informed decision, empowering researchers to strategically navigate the vast and promising landscape of amino ketone chemistry.
References
Synthesis of α-amino carbonyl compounds: a brief review. (2023). RSC Advances. [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. [Link]
Preparation and reactivity of versatile alpha-amino ketones. (2007). The Journal of Organic Chemistry. [Link]
An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. (2010). Journal of the Brazilian Chemical Society. [Link]
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2025). Request PDF. [Link]
An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. (n.d.). Green Chemistry. [Link]
Synthesis of β-amino carbonyl compounds by using Aza- Michael reaction. (2023). JETIR. [Link]
A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. (n.d.). RSC Advances. [Link]
Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). Iraqi National Journal of Chemistry. [Link]
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]
Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. [Link]
First Synthesis of 3-Methoxy-4-Aminopropiophenone. (2025). ResearchGate. [Link]
Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). MDPI. [Link]
The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide. (n.d.). DTIC. [Link]
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. [Link]
Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. (2024). UniCA IRIS. [Link]
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). PMC. [Link]
validation of analytical methods for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Comprehensive Validation Guide for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one Executive Summary 3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS 870812-94-5) is a critical synthetic intermediate, often utilized in...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Validation Guide for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Executive Summary
3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS 870812-94-5) is a critical synthetic intermediate, often utilized in the construction of complex pharmaceutical scaffolds involving morpholine and sulfide moieties. Its structural duality—possessing both a lipophilic phenylthio group and a polar, basic aminomorpholine functionality—presents unique analytical challenges.
This guide provides a definitive technical comparison between two primary analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). We analyze the trade-offs between routine QC robustness and trace-level sensitivity, providing validated protocols compliant with ICH Q2(R2) guidelines.
Target Analyte Profile
Understanding the physicochemical properties is the prerequisite for method selection.
Chemical Structure: A butan-1-one backbone featuring a C1-morpholine amide, a C3-primary amine, and a C4-phenylthio ether.
Basicity: The C3-primary amine is the dominant basic center (predicted pKa ~9.0). The morpholine nitrogen, being part of an amide at C1, is non-basic.
Chromophores: The phenylthio group provides strong UV absorption at
~254 nm.
Solubility: Soluble in methanol, acetonitrile, and DMSO; sparingly soluble in water unless protonated (acidic pH).
Method Selection: The Strategic Choice
Method A: HPLC-UV (The Robust Workhorse)
Best for: Assay, Purity Testing, and Reaction Monitoring (>0.05% w/w).
Mechanism: Utilizes the hydrophobic interaction of the phenylthio group with a C18 stationary phase, detecting the conjugated
-system.
Protocol:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves peak shape of the amine).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Pros: Cost-effective, high precision (RSD < 1%), widely available equipment.
Cons: Limited specificity against co-eluting UV-active impurities; lower sensitivity.
Method B: LC-MS/MS (The Sensitivity Specialist)
Best for: Genotoxic Impurity (GTI) Screening, Trace Analysis (<10 ppm), and Bioanalysis.
Mechanism: Electrospray Ionization (ESI) in positive mode targets the protonated C3-amine
To ensure scientific integrity, the selected method must be validated. Below is the workflow for the HPLC-UV method, as it is the most common requirement for this class of intermediate.
Specificity (Stress Testing)
Objective: Prove the method can distinguish the analyte from degradation products.
Acid Hydrolysis: Treat sample with 1N HCl at 60°C for 2 hours. (Expect amide hydrolysis).
Oxidation: Treat with 3% H₂O₂. (Expect oxidation of phenylthio sulfur to sulfoxide/sulfone).
Acceptance: Peak purity index > 99.0% (via Diode Array Detector).
Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Spike known amounts of standard into the sample matrix at 3 levels.
Criteria: Mean recovery 98.0% – 102.0%.
Visualizations
Figure 1: Analytical Decision Pathway
A logic flow for selecting the correct validation stream based on the intended application.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. Link
Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Department of Health and Human Services, 2015. Link
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use, 2011. Link
Comparative
reference standards for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one quality control
An In-Depth Technical Guide to Establishing Quality Control Reference Standards for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one For the Attention of Researchers, Scientists, and Drug Development Professionals This gui...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Establishing Quality Control Reference Standards for 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing and utilizing reference standards for the quality control of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one. Given the likely role of this molecule as a sophisticated intermediate in pharmaceutical synthesis, a rigorous approach to quality control is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Imperative for a Well-Characterized Reference Standard
In pharmaceutical development, a reference standard is a highly purified and characterized substance that serves as a benchmark for quality.[1][2] For a molecule like 3-Amino-1-morpholino-4-(phenylthio)butan-1-one, which contains multiple functional groups (a secondary amine, a morpholine ring, a ketone, and a phenylthioether) and a chiral center, the potential for process-related impurities and stereoisomers is significant. Therefore, a multi-faceted analytical approach is essential.
The primary reference standard should be of the highest possible purity, and its identity and purity must be unequivocally established.[3] This standard will be the cornerstone of quality control, used for:
Identity confirmation: Ensuring the correct molecule has been synthesized.
Purity assessment: Quantifying the main compound and detecting impurities.
Assay development and validation: Serving as the standard for quantitative analysis.
Alongside the primary standard, it is crucial to identify, and where possible, synthesize and characterize key impurities. These impurity reference standards are vital for validating analytical methods to ensure they can detect and quantify potentially harmful substances that may arise during synthesis, degradation, or storage.[4][5]
A Multi-Technique Approach to Characterization and Quality Control
No single analytical technique is sufficient to fully characterize a reference standard. A combination of chromatographic and spectroscopic methods is required to build a complete profile of the molecule's identity, purity, and structure.
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a new reference standard.
Publish Comparison Guide: Spectroscopic Characterization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
This guide outlines the comprehensive spectroscopic characterization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a functionalized -amino amide scaffold often explored in medicinal chemistry as a protease inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive spectroscopic characterization of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one , a functionalized
-amino amide scaffold often explored in medicinal chemistry as a protease inhibitor precursor or a peptidomimetic building block.
The following analysis compares this specific target against its Sulfoxide (S-oxide) and Oxygen (Phenoxy) analogs to highlight critical quality attributes (CQAs) required for drug development.
Executive Summary & Strategic Importance
3-Amino-1-morpholino-4-(phenylthio)butan-1-one represents a class of sulfur-containing
-amino acid derivatives. Its structural core combines a basic morpholine amide, a primary amine, and a hydrophobic phenylthio tail.
Why Characterization Matters:
Stability Profiling: The sulfide moiety is prone to oxidation (sulfoxide/sulfone), altering potency.
Chirality: The C3 position is a stereocenter; distinguishing enantiomers is critical.
Differentiation: It must be spectroscopically resolved from its synthetic precursors (e.g., the
-unsaturated amide).
The "Triad of Truth" Validation System
To ensure authoritative identification, we utilize a self-validating triad:
NMR (1H/13C): Confirms the carbon backbone and diastereotopic protons.
HRMS (ESI): Validates the molecular formula and sulfur isotopic pattern.
FT-IR: Identifies the amide/amine functional interplay.
Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Profiling
The molecule exhibits a distinct ABX spin system at the chiral center (C3). The presence of the morpholine ring creates a complex conformational environment due to restricted rotation around the amide bond.
Deshielded by Sulfur; diastereotopic due to C3 chirality.
C3-H
Methine ( to NH2)
3.40 – 3.55
Multiplet
The chiral center; coupling to C2 and C4 protons.
C2-H
Methylene ( to C=O)
2.45 – 2.65
dd (ABX)
Upfield from C4; distinct roof effect with C3.
Morpholine
O-CH2 / N-CH2
3.45 – 3.70
Multiplet (8H)
Broadening may occur due to amide rotamers.
Aromatic
Phenyl Ring
7.15 – 7.40
Multiplet (5H)
Typical monosubstituted benzene pattern.
NH2
Primary Amine
1.80 – 2.50
Broad Singlet
Exchangeable with D2O; shift varies with concentration.
Expert Insight: The key differentiator is the C4 methylene . In the Oxygen analog (Phenoxy), these protons shift downfield to ~3.9-4.1 ppm. In the Sulfoxide impurity, they split further and shift to ~3.2-3.5 ppm due to the anisotropy of the S=O bond.
This section compares the target molecule against its most common "alternatives" in a research context: its Oxidized Metabolite (Sulfoxide) and its Structural Isostere (Ether).
This molecule is typically synthesized via the Aza-Michael Addition of ammonia (or a protected amine equivalent followed by deprotection) to the corresponding
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d). If solubility is poor due to the amine salt formation, use DMSO-d6 .
Note: DMSO-d6 will shift the amide protons and may obscure the NH2 signal due to water exchange.
NMR Acquisition:
Run a standard 1H (16 scans) and 13C (512 scans).
COSY Experiment: Essential to map the spin system from the C2 methylene
C3 methine C4 methylene. This confirms the regiochemistry (amine at position 3, not 2).
Mass Spectrometry:
Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.
Direct infusion ESI. Look for the [M+H]+ peak at 281.1.
Purity Check (HPLC):
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile Gradient (0.1% TFA).
Critical: The sulfide will elute later than the sulfoxide impurity.
References
Bala, S., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International. (Discusses the biological activity and characterization of similar morpholine-containing Mannich bases).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for IR and NMR shifts of amides and sulfides).
PubChem Compound Summary. (S)-3-Amino-4-phenylbutanoic acid. (Structural analog reference for the beta-amino acid backbone).
BenchChem Application Note. Unraveling the Fragmentation Fingerprint: Mass Spectrometry Comparison. (Methodology for fragmentation analysis of phenylthio compounds).
Pretsch, E., et al.Structure Determination of Organic Compounds. Springer. (Reference for calculating expected NMR shifts for the C4-S-Ph moiety).
[1] Executive Summary & Hazard Characterization Immediate Directive: Treat 3-Amino-1-morpholino-4-(phenylthio)butan-1-one as a Category 3/4 Research Chemical with specific functional group hazards. As a likely drug inter...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Characterization
Immediate Directive: Treat 3-Amino-1-morpholino-4-(phenylthio)butan-1-one as a Category 3/4 Research Chemical with specific functional group hazards. As a likely drug intermediate (Mannich base derivative), it lacks a specific UN number in public commodity databases. Therefore, you must classify it based on its Structure-Activity Relationship (SAR) for disposal.[1]
The "Why" Behind the Protocol:
This molecule combines three distinct functional groups that dictate its disposal logic:
Morpholine Ring: A secondary amine ether. It acts as a base and is often corrosive to mucous membranes. It poses a high risk of aquatic toxicity.
Phenylthio Group (Thioether): Contains sulfur. Improper incineration without scrubbers releases Sulfur Dioxide (
). It is also incompatible with strong oxidizers (risk of sulfoxide/sulfone exothermic runaway).
Primary Amine/Ketone: Adds basicity and reactivity.
Hazard Profile Table
Parameter
Classification
Operational Implication
Primary Hazard
Corrosive / Irritant
Causes skin/eye damage (pH > 10 likely in solution).[1]
Pre-Disposal Segregation (The Self-Validating System)
To ensure safety, the disposal process must be a self-validating system where incompatibility is physically impossible.[1] Follow this segregation logic:
The "Red Line" Rules
No Oxidizers: Never place this waste in a container with Peroxides, Nitric Acid, or Permanganates. The thioether sulfur will oxidize, generating heat and potentially rupturing the container.
No Strong Acids: Mixing with concentrated HCl or
will result in an immediate exothermic acid-base neutralization, potentially boiling the solvent.
No Aldehydes: The primary amine on the carbon chain can react with aldehydes (Schiff base formation), slowly pressurizing the drum over time.
Waste Stream Assignment
Select the correct waste stream based on the solvent matrix used in your experiment.
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Framework for assessing novel compounds via functional groups).
Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one
Part 1: Executive Safety Summary (The "Why") Do not treat this compound as a generic organic solid. 3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a complex functionalized intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary (The "Why")
Do not treat this compound as a generic organic solid.
3-Amino-1-morpholino-4-(phenylthio)butan-1-one is a complex functionalized intermediate. While a specific GHS classification may not exist in public databases for this exact structure, Structure-Activity Relationship (SAR) analysis mandates that we handle it as a High-Hazard Compound .
We derive the safety profile from its three reactive moieties:
Morpholine Amide/Moiety: Morpholine is a known skin permeator and corrosive. Even in amide form, metabolic breakdown or hydrolysis can release morpholine.
Primary Amine (C3-position): Confers basicity and potential corrosivity to mucous membranes and eyes.
Phenylthio Group (Thioether): Sulfur-containing organic compounds are frequent skin sensitizers and can degrade into toxic sulfur oxides (
) upon combustion.
Operational Directive: Handle as Corrosive , Toxic by Absorption , and a Potential Sensitizer .
Part 2: Personal Protective Equipment (PPE) Matrix
This system uses a "Defense in Depth" strategy. Standard lab coats are insufficient.
Hand Protection (Critical)
Risk: The morpholine and amine functionalities pose a risk of rapid permeation through thin rubber.
Standard Protocol (Dry Solid): Double-gloving is mandatory.
Inner Layer: 4 mil Nitrile (Inspection layer).
Outer Layer: 5-8 mil Nitrile (Sacrificial layer).
Solution Handling / Spill Cleanup:
Material: Silver Shield® (EVOH) or Viton® laminate gloves.
Why? Standard nitrile degrades rapidly against concentrated organic amines and sulfur-based solvents. Laminate films provide >4 hours of breakthrough protection.
Ocular & Face Protection[1][2][3][4][5][6][7][8]
Minimum: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of fine dust entering from the side or liquid splash.
Volume > 100mg or Liquid Handling: Add a Face Shield over goggles. The primary amine group can cause irreversible corneal opacity upon contact.
Respiratory Protection
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
Secondary Control (If Hood Unavailable/Spill):
Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
Note: The phenylthio group may have a low odor threshold; do not rely on smell to detect exposure.
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Hazard: Static electricity can disperse this fine powder; inhalation of amine dust is highly irritating.
Step-by-Step:
Static Elimination: Use an ionizing bar or anti-static gun inside the weigh station.
Taring: Tare the vial outside the stock container.
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of sulfur residues.
Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with 10% Ethanol. Dispose of the wipe as hazardous solid waste.
Protocol B: Solubilization (Liquid State)
Hazard: Exothermic reaction with acids; potential release of odors (mercaptan-like) if degraded.
Step-by-Step:
Solvent Choice: Dissolve in DCM or DMSO. Avoid protic solvents (water/methanol) initially unless stability is confirmed.
Addition: Add solvent to the solid, not solid to solvent, to minimize splashing.
Venting: If using a sealed vial, pierce the septum with a small gauge needle during dissolution to relieve any pressure buildup from heat or off-gassing.
Part 4: Visualization & Logic Flow
Figure 1: PPE Selection Decision Matrix
This logic gate ensures you select the correct barrier based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on physical state and emergency conditions.
Figure 2: Waste Disposal Workflow
Proper segregation prevents dangerous reactions between the amine/sulfur groups and other waste streams.
Caption: Waste segregation logic to prevent incompatibility reactions (e.g., oxidation of thioether).
Part 5: Emergency Response & Disposal[5][6]
Spill Management (Small Scale < 5g)
Alert: Announce the spill. Ensure fume hood ventilation is active.
PPE Upgrade: Don Silver Shield gloves and a face shield.
Neutralization:
Do NOT use bleach (Sodium Hypochlorite). Bleach can react with the amine to form chloramines (toxic gas) and oxidize the sulfur violently.
Use a dry absorbent (Vermiculite or Chem-Sorb).
Collection: Sweep into a wide-mouth jar. Label as "Hazardous Waste: Organic Amine/Sulfide."
Waste Disposal Specifications
Parameter
Specification
Reason
Stream Category
Basic Organic / Non-Halogenated
Amine group is basic; keep away from acids to prevent heat.
Container Type
HDPE or Glass
Avoid metal containers if corrosion is suspected.
Labeling
"Contains Sulfides & Amines"
Alerts waste handlers to potential odors and pH hazards.
Part 6: References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Morpholine (Hazard Section).[1] National Library of Medicine. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]